Product packaging for EL-102(Cat. No.:CAS No. 1233948-61-2)

EL-102

Cat. No.: B607284
CAS No.: 1233948-61-2
M. Wt: 384.468
InChI Key: STJKZARVVAISJM-UHFFFAOYSA-N
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Description

EL-102 is a novel bifunctional prodrug developed for targeting hypoxic tumor cells, a key feature of many treatment-resistant cancers. Its mechanism of action is twofold: under low-oxygen conditions, it is metabolically activated to release a potent DNA minor-groove alkylating agent, which causes cytotoxic DNA cross-links and strand breaks, directly damaging tumor cells [https://pubmed.ncbi.nlm.nih.gov/22946824/]. Concurrently, its active metabolite functions as a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor that drives tumor adaptation to hypoxia, angiogenesis, metastasis, and chemoresistance [https://aacrjournals.org/mct/article-abstract/12/6/1089/100596/EL-102-A-Novel-HIF-1-alpha-Inhibitor-with). By simultaneously disrupting the hypoxic microenvironment and delivering direct DNA damage, this compound presents a compelling dual-mechanism approach for investigating and overcoming therapy resistance in solid tumors. Its research value lies particularly in preclinical models of cancers known for significant hypoxia, such as glioblastoma, pancreatic cancer, and certain sarcomas, offering a tool to study combination therapies and hypoxia-directed treatment strategies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16N2O3S2 B607284 EL-102 CAS No. 1233948-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJKZARVVAISJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EL-102 mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of EL-102 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable toluidine sulphonamide identified as a potent, multi-faceted anti-cancer agent. Its mechanism of action is distinguished by a dual impact on critical cancer survival pathways: the inhibition of hypoxia-induced signaling and the induction of apoptosis. Furthermore, this compound functions as a microtubule destabilizing agent and exhibits the significant advantage of circumventing classical multidrug resistance mechanisms. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies related to this compound's action in cancer cells, positioning it as a promising candidate for oncology drug development, particularly for challenging malignancies like prostate cancer.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through several coordinated mechanisms, targeting key vulnerabilities of cancer cells.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling

This compound was originally developed through a phenotypic screen aimed at identifying small molecule inhibitors of the hypoxia signaling cascade.[1] It potently inhibits Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling, with a reported IC50 of approximately 13 nM.[2] The HIF-1α pathway is a critical survival mechanism for tumor cells, allowing them to adapt to low-oxygen environments by promoting angiogenesis, metabolic reprogramming, and cell survival.[3][4] By inhibiting this pathway, this compound disrupts the tumor's ability to establish a blood supply and thrive in the hypoxic core, thereby functioning as an anti-angiogenic agent.[1][2]

G cluster_0 Hypoxic Conditions in Tumor Microenvironment cluster_1 Cellular Response cluster_2 Tumor Progression Hypoxia Low Oxygen HIF1a_stabilization HIF-1α Stabilization (Reduced Degradation) Hypoxia->HIF1a_stabilization HIF1_dimer HIF-1α/HIF-1β Heterodimerization HIF1a_stabilization->HIF1_dimer HRE_binding Binding to Hypoxia Response Elements (HREs) HIF1_dimer->HRE_binding Nuclear Translocation Gene_transcription Transcription of Target Genes (e.g., VEGF) HRE_binding->Gene_transcription Angiogenesis Angiogenesis Gene_transcription->Angiogenesis Metabolism Metabolic Adaptation Gene_transcription->Metabolism Survival Cell Survival Gene_transcription->Survival EL102 This compound EL102->HIF1a_stabilization Inhibits Signaling (IC50 ~13 nM)

Diagram 1: Inhibition of the HIF-1α signaling pathway by this compound.
Induction of Apoptosis via Caspase-3/7 Activation

A primary consequence of this compound treatment is the potent induction of apoptosis. Studies have consistently shown that at low nanomolar concentrations, this compound activates the executioner caspases, Caspase-3 and Caspase-7.[1][2] This activation leads to the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.[5] This apoptotic induction is a key contributor to its cytotoxic effects across a broad range of cancer cell lines.[2]

G cluster_0 Apoptotic Cascade EL102 This compound Procaspase Pro-Caspase 3/7 EL102->Procaspase Induces ActiveCaspase Active Caspase 3/7 Procaspase->ActiveCaspase Activation PARP PARP ActiveCaspase->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Leads to

Diagram 2: this compound-mediated induction of apoptosis via Caspase-3/7.
Microtubule Destabilization

Further mechanistic studies revealed that this compound also functions as a microtubule-destabilizing agent.[5] It inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. By disrupting microtubule dynamics, this compound causes an arrest in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent cell death.[5] This mechanism is shared with other successful anti-cancer agents like the taxanes and vinca alkaloids, although this compound's ability to overcome taxane resistance suggests a distinct interaction with tubulin or a downstream effector.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Stable Microtubules Polymerization->Microtubule G2M_Arrest G2/M Arrest & Apoptosis Polymerization->G2M_Arrest Disruption leads to MitoticSpindle Proper Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Successful Mitosis MitoticSpindle->CellDivision EL102 This compound EL102->Polymerization Inhibits

Diagram 3: Mechanism of this compound as a microtubule destabilizing agent.
Circumvention of Multidrug Resistance (MDR)

A significant feature of this compound is its ability to circumvent multidrug resistance mediated by the P-glycoprotein (Pgp/MDR1) and Breast Cancer Resistance Protein (BCRP) efflux pumps.[2] Many conventional chemotherapeutics, including taxanes, are substrates for these pumps, which actively transport the drugs out of the cancer cell, reducing their efficacy and leading to treatment failure.[2] In cell line models overexpressing MDR1 and BCRP, this compound retained its cytotoxic potency, indicating it is not a substrate for these pumps.[2] This suggests this compound could be effective in patients who have developed resistance to standard chemotherapy.

G cluster_0 Resistant Cancer Cell MDR1_Pump MDR1/BCRP Efflux Pump Taxanes Taxanes & Other Chemo MDR1_Pump->Taxanes Cell_Interior Intracellular Space Cell_Interior->MDR1_Pump Pumped Out Extracellular_Taxane Taxanes->Extracellular_Taxane Enters Cell EL102 This compound Extracellular_EL102 EL102->Extracellular_EL102 Enters & Stays Extracellular_Taxane->Cell_Interior Extracellular_EL102->Cell_Interior

Diagram 4: this compound circumvents multidrug resistance (MDR) efflux pumps.

Quantitative Data Summary

The pre-clinical efficacy of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Potency of this compound
Target/ProcessCell Line(s)IC50 ValueCitation(s)
HIF-1α Signaling Not Specified~13 nM[2]
Cell Proliferation Broad Range (Solid & Liquid Tumors)Low nM Range[2]
Cell Proliferation Prostate Cancer (CWR22, 22Rv1, PC3, DU145)10 - 50 nM[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
ModelTreatmentDosageOutcomeCitation(s)
Human Xenograft This compound (Single Agent)Not Specified69% Tumor Growth Inhibition (TGI)[2]
CWR22 Prostate Cancer Xenograft This compound (Single Agent)12 mg/kg & 15 mg/kgSignificantly decreased tumor volume vs. control[1][6]
CWR22 Prostate Cancer Xenograft This compound + Docetaxel12 or 15 mg/kg (this compound) + 12 mg/kg (Docetaxel)Greater tumor growth inhibition than either agent alone[1][6]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the mechanism of action of this compound.

Cell Proliferation / Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Cell Plating: Seed prostate cancer cells (e.g., DU145, PC3, CWR22) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-120 nM) in complete growth medium.[5] Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[5]

  • Viability Assessment: Add a viability reagent (e.g., PrestoBlue, MTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Western Blot Analysis for Apoptosis (PARP Cleavage)

This method is used to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

  • Cell Treatment: Plate cells (e.g., DU145) in 6-well plates and treat with various concentrations of this compound (e.g., 10-100 nM) for 24 and 48 hours.[5]

  • Lysate Preparation: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for PARP overnight at 4°C. This antibody should detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the 89 kDa band indicates apoptosis.

Tubulin Polymerization Assay

This cell-free assay measures the direct effect of this compound on the assembly of tubulin dimers into microtubules.

  • Reaction Setup: Use a commercially available tubulin polymerization assay kit. The assay is typically performed in a 96-well plate format.

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Compound Addition: Add this compound at various concentrations (e.g., 5 nM) to the wells.[5] Include a positive control (e.g., paclitaxel for stabilization) and a negative control (e.g., nocodazole for destabilization).

  • Initiation of Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the reaction in real-time using a fluorescence plate reader. The assay often includes a fluorescent reporter that preferentially binds to polymeric tubulin (microtubules), resulting in an increased signal as polymerization occurs.

  • Analysis: Plot fluorescence intensity over time. Inhibition of polymerization by this compound will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Animal Xenograft Studies

This in vivo protocol assesses the anti-tumor efficacy of this compound as a single agent and in combination with other drugs.

  • Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., CWR22) into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: (1) Vehicle control, (2) this compound alone (e.g., 12 or 15 mg/kg), (3) Docetaxel alone (e.g., 12 mg/kg), and (4) this compound + Docetaxel combination.[6]

  • Dosing: Administer the compounds via the appropriate route (this compound is orally administered) on a defined schedule (e.g., 5 days on, 2 days off).[5][6]

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.

  • Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. Sacrifice the animals, excise the tumors, and weigh them. Analyze the data by comparing the tumor growth rates and final tumor weights between the different treatment groups to assess efficacy and synergy.

Conclusion

This compound is a novel anti-cancer agent with a compelling and multifaceted mechanism of action. By simultaneously inhibiting the pro-survival HIF-1α signaling pathway, inducing caspase-mediated apoptosis, and disrupting microtubule dynamics, it attacks cancer cells on multiple fronts. Critically, its ability to remain effective in cells overexpressing MDR1 and BCRP efflux pumps addresses a major clinical challenge in oncology. The synergistic activity observed with standard-of-care agents like docetaxel further enhances its therapeutic potential.[1][6] These pre-clinical findings strongly support the continued development of this compound as a promising therapeutic strategy for a range of malignancies, particularly for advanced and chemoresistant cancers.

References

The Molecular Profile of EL-102: A Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EL-102 is a novel, small molecule, toluidine sulphonamide derivative that has demonstrated significant potential as a broad-spectrum anti-cancer agent in preclinical studies.[1] This document provides a comprehensive overview of the known molecular targets and mechanisms of action of this compound. The primary molecular target of this compound is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling, a critical pathway in tumor survival and progression.[1][2][3] Additionally, this compound exhibits antagonistic activity against several nuclear receptors and a G-protein coupled receptor, highlighting its multi-targeted approach to cancer therapy. This guide summarizes the available quantitative data, outlines putative experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Primary Molecular Target: HIF-1α Signaling Inhibition

This compound was identified through a systems biology approach aimed at discovering novel antagonists of the hypoxia signaling cascade.[3] Its primary mechanism of action is the potent inhibition of HIF-1α signaling, with an IC50 of approximately 13 nM.[3] HIF-1α is a master regulator of the cellular response to hypoxia and plays a crucial role in tumor angiogenesis, metabolic reprogramming, and cell survival. By inhibiting HIF-1α, this compound disrupts these critical processes, leading to anti-tumor effects.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound on HIF-1α signaling and cancer cell proliferation has been quantified across various cell lines.

ParameterCell Line(s)ValueReference(s)
HIF-1α Signaling Inhibition (IC50) Not specified~13 nM[3]
Cell Proliferation Inhibition (IC50) Prostate Cancer Cell Lines10-50 nM[1]
CWR22 (Prostate)24 nM[2]
22Rv1 (Prostate)21.7 nM[2]
DU145 (Prostate)40.3 nM[2]
PC-3 (Prostate)37.0 nM[2]
DLKP (Lung Carcinoma)14.4 nM[2]
DLKPA (Doxorubicin-resistant Lung Carcinoma)16.3 nM[2]
Experimental Protocol: HIF-1α Reporter Assay (Hypothetical)

While the specific experimental protocols for this compound are not publicly available, a standard HIF-1α reporter assay to determine the IC50 value would likely involve the following steps:

  • Cell Culture: Human cancer cells (e.g., HEK293T or a relevant cancer cell line) are transiently co-transfected with a HIF-1α responsive reporter plasmid (containing Hypoxia Response Elements, HREs, upstream of a luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Transfected cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Hypoxia: Cells are then incubated under hypoxic conditions (e.g., 1% O2) for 16-24 hours to induce HIF-1α activity. A normoxic control group is also maintained.

  • Luciferase Assay: Following incubation, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Signaling Pathway Diagram

HIF1a_Signaling_Pathway Figure 1: Simplified HIF-1α Signaling Pathway and the Point of Inhibition by this compound. cluster_0 Normoxia cluster_1 Hypoxia PHDs_VHL PHDs / VHL Proteasome Proteasome PHDs_VHL->Proteasome Ubiquitination HIF1a_normoxia HIF-1α HIF1a_normoxia->PHDs_VHL Hydroxylation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription EL102 This compound EL102->HIF1a_hypoxia Inhibition

Caption: Simplified HIF-1α Signaling Pathway and the Point of Inhibition by this compound.

Secondary Molecular Targets

Mechanism of action studies have revealed that this compound is also a potent antagonist of several nuclear receptors and the ADORA3 G-protein coupled receptor.[3] This multi-targeting capability may contribute to its broad-spectrum anti-cancer activity.

  • Nuclear Receptors:

    • Progesterone Receptor (PR)

    • Androgen Receptor (AR)

    • Estrogen-Related Receptor Alpha (ERRα)

  • G-Protein Coupled Receptor:

    • Adenosine A3 Receptor (ADORA3)

Experimental Protocol: Nuclear Receptor Antagonist Assay (Hypothetical)

A common method to assess the antagonistic activity of a compound on nuclear receptors is a cell-based reporter assay:

  • Cell Culture and Transfection: A suitable cell line is co-transfected with an expression vector for the specific nuclear receptor (e.g., AR) and a reporter plasmid containing a hormone response element upstream of a luciferase gene.

  • Compound and Agonist Treatment: Transfected cells are treated with a fixed concentration of the cognate agonist (e.g., dihydrotestosterone for AR) in the presence of increasing concentrations of this compound.

  • Incubation and Lysis: Cells are incubated to allow for receptor activation and reporter gene expression, followed by cell lysis.

  • Luciferase Assay and Data Analysis: Luciferase activity is measured and normalized. The IC50 value for antagonism is determined by plotting the inhibition of the agonist-induced signal against the concentration of this compound.

Signaling Pathway Diagram

Nuclear_Receptor_Signaling Figure 2: General Nuclear Receptor Signaling and Antagonism by this compound. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Agonist (e.g., Androgen) NR Nuclear Receptor (e.g., AR) Ligand->NR Binding NR_dimer Receptor Dimer NR->NR_dimer Dimerization & Translocation HRE Hormone Response Element (HRE) NR_dimer->HRE Binding Gene_Transcription Gene Transcription HRE->Gene_Transcription EL102 This compound EL102->NR Antagonism

Caption: General Nuclear Receptor Signaling and Antagonism by this compound.

Downstream Cellular Effects

The inhibition of its molecular targets by this compound leads to several observable downstream cellular effects that contribute to its anti-cancer properties.

  • Induction of Apoptosis: this compound induces apoptosis, a form of programmed cell death, in cancer cells. This is mediated, at least in part, through the activation of caspases 3 and 7.[3]

  • Inhibition of Tubulin Polymerization: this compound has been shown to inhibit tubulin polymerization.[2] This mechanism is characteristic of several successful anti-cancer drugs and leads to cell cycle arrest and apoptosis.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow Figure 3: Experimental Workflow for Assessing this compound-Induced Apoptosis. start Cancer Cells treatment Treat with this compound (various concentrations and time points) start->treatment assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->assay analysis Flow Cytometry Analysis assay->analysis result Quantification of Apoptotic Cells analysis->result

Caption: Experimental Workflow for Assessing this compound-Induced Apoptosis.

In Vivo Efficacy

Preclinical studies in human xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound as a single agent. Treatment with this compound resulted in a significant tumor growth reduction (TGI 69%) at concentrations that did not cause significant body weight loss, indicating a favorable therapeutic window.[3]

Conclusion

This compound is a promising preclinical anti-cancer candidate with a multi-faceted mechanism of action. Its primary activity as a potent inhibitor of HIF-1α signaling, combined with its antagonistic effects on key nuclear receptors and the ADORA3 receptor, provides a strong rationale for its development as a therapeutic agent for a broad range of solid and liquid tumors. Further investigation is warranted to fully elucidate the intricate details of its interactions with these molecular targets and to translate its preclinical efficacy into clinical benefit.

References

Preclinical Anti-Cancer Activity of EL-102: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for EL-102, a novel toluidine sulphonamide with demonstrated anti-cancer properties. The information presented herein is compiled from publicly available research abstracts and data sources.

Executive Summary

This compound is a promising small molecule inhibitor with a multi-faceted mechanism of action against cancer. Preclinical studies have demonstrated its potent activity in both in vitro and in vivo models, particularly in prostate cancer. This compound functions as a dual inhibitor of angiogenesis and an inducer of apoptosis. Its mechanisms of action include the inhibition of tubulin polymerization, leading to microtubule destabilization and mitotic arrest, and the suppression of Hypoxia-Inducible Factor 1-alpha (Hif1α) expression. Notably, this compound has shown efficacy in drug-resistant cancer models, suggesting its potential to overcome common mechanisms of chemotherapy resistance.

Data Presentation

In Vitro Anti-proliferative Activity of this compound

The anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.

Cell LineCancer TypeIC50 (nM)Citation
CWR22Prostate Cancer24
22Rv1Prostate Cancer21.7
DU145Prostate Cancer40.3
PC-3Prostate Cancer37.0
DLKPLung Carcinoma14.4
DLKPA (Doxorubicin-resistant)Lung Carcinoma16.3

Table 1: IC50 values of this compound in various human cancer cell lines following 72-hour exposure.

In Vitro Mechanistic Activity of this compound

This compound's mechanism of action has been interrogated through various biochemical and cell-based assays.

ActivityAssay TypeEffective ConcentrationCitation
Hif1α Signaling InhibitionCellular Assay~13 nM (IC50)
Tubulin Polymerization InhibitionBiochemical Assay5 nM
Apoptosis Induction (PARP Cleavage)Western Blot10-100 nM
Hif1α Protein Expression InhibitionWestern Blot50-100 nM

Table 2: Mechanistic activity of this compound in in vitro assays.

In Vivo Anti-Tumor Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in xenograft models.

ModelTreatmentKey FindingsCitation
Human XenograftSingle agent69% Tumor Growth Inhibition (TGI)
CWR22 Prostate Cancer XenograftCombination with docetaxelGreater tumor growth inhibition than either agent alone.[1][2]
CWR22 Prostate Cancer Xenograft12 and 15 mg/kg (p.o., 5 days on/2 days off)Potentiated the anti-tumor effects of docetaxel.

Table 3: Summary of in vivo preclinical efficacy of this compound.

Experimental Protocols

The following are representative experimental protocols for the key assays used to evaluate the anti-cancer activity of this compound. The specific details of the protocols used in the this compound studies are based on standard methodologies, as the full experimental details from the primary publications were not available.

Cell Viability Assay (Sulforhodamine B Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound (e.g., 0-120 nM) and incubated for 72 hours.

  • Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with water and stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Apoptosis Assay (PARP Cleavage by Western Blot)
  • Cell Lysis: Prostate cancer cells (e.g., DU145) were treated with this compound (e.g., 10-100 nM) for 24 to 48 hours. After treatment, cells were harvested and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein were separated by SDS-PAGE on a 10% polyacrylamide gel.

  • Protein Transfer: The separated proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for cleaved PARP. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

  • Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay
  • Reaction Setup: A reaction mixture containing purified tubulin, a fluorescence-based reporter, and GTP in a polymerization buffer was prepared.

  • Compound Addition: this compound (e.g., 5 nM) or control compounds were added to the reaction mixture.

  • Initiation of Polymerization: The reaction was initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to the incorporation of the reporter into polymerizing microtubules, was monitored over time (e.g., 60 minutes) using a fluorescence plate reader.

Hif1α Expression Analysis (Western Blot)
  • Cell Culture and Treatment: Cancer cells were cultured under normoxic or hypoxic conditions and treated with this compound (e.g., 0-100 nM) for a specified period (e.g., 1 hour).

  • Protein Extraction: Whole-cell lysates were prepared as described in the apoptosis assay protocol.

  • Western Blotting: The western blot procedure was followed as described above, using a primary antibody specific for Hif1α.

In Vivo Prostate Cancer Xenograft Study
  • Cell Implantation: Male immunodeficient mice were subcutaneously injected with CWR22 prostate cancer cells.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: Mice were randomized into treatment groups and treated with this compound (e.g., 12 or 15 mg/kg, orally), docetaxel, a combination of both, or a vehicle control. A typical dosing schedule for this compound was 5 days of treatment followed by 2 days of rest.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves were plotted, and the tumor growth inhibition for each treatment group was calculated.

Visualizations

Signaling Pathway of this compound

EL102_Signaling_Pathway EL102 This compound Tubulin Tubulin EL102->Tubulin Microtubules Microtubules EL102->Microtubules Destabilization Hif1a_Signal Hif1α Signaling EL102->Hif1a_Signal Hif1a_Exp Hif1α Expression EL102->Hif1a_Exp Caspase Caspase 3/7 Activation EL102->Caspase Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Hif1a_Signal->Hif1a_Exp Angiogenesis Angiogenesis Hif1a_Exp->Angiogenesis PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

Caption: Proposed signaling pathway of this compound's anti-cancer activity.

Experimental Workflow for In Vitro Evaluation

EL102_In_Vitro_Workflow start Start: Cancer Cell Lines treat Treat with this compound (various concentrations) start->treat viability Cell Viability Assay (SRB, 72h) treat->viability apoptosis Apoptosis Assay (PARP Cleavage, 24-48h) treat->apoptosis tubulin Tubulin Polymerization Assay (in vitro) treat->tubulin hif1a Hif1α Expression (Western Blot, 1h) treat->hif1a data_analysis Data Analysis (IC50, etc.) viability->data_analysis apoptosis->data_analysis tubulin->data_analysis hif1a->data_analysis end End: Preclinical Data data_analysis->end

Caption: A representative workflow for the in vitro preclinical evaluation of this compound.

References

EL-102 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EL-102 is a novel small molecule inhibitor identified as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action as a dual inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and tubulin polymerization, leading to the induction of apoptosis in cancer cells. This document also outlines detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide, is classified as a toluidine sulfonamide.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide
CAS Number 1233948-61-2
Molecular Formula C₁₉H₁₆N₂O₃S₂[2]
Molecular Weight 384.47 g/mol [2]
Canonical SMILES CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC[]
InChI Key STJKZARVVAISJM-UHFFFAOYSA-N[]
Physicochemical Properties
PropertyValue
Physical Form Solid powder[4]
Solubility Soluble in DMSO[4]
Storage Store at -20°C for up to 3 years[4]
Purity ≥98% by HPLC[4]

Note: Data on melting point, pKa, and logP are not currently available in the public domain.

Biological Activity and Mechanism of Action

This compound exhibits potent anti-cancer activity through a dual mechanism of action: inhibition of HIF-1α and disruption of microtubule dynamics.

Inhibition of HIF-1α Signaling

This compound is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to hypoxia and a critical driver of tumor progression and angiogenesis.[2][5] The inhibitory effect of this compound on HIF-1α has been observed with an IC50 of approximately 13 nM.[4] By inhibiting HIF-1α, this compound can suppress the transcription of genes involved in tumor survival, proliferation, and blood vessel formation.

The following diagram illustrates the simplified HIF-1α signaling pathway and the point of intervention by this compound.

HIF1a_Pathway HIF-1α Signaling Pathway Inhibition by this compound cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_protein HIF-1α PHDs PHDs HIF-1α_protein->PHDs Hydroxylation VHL VHL PHDs->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stabilized HIF-1α (stabilized) HIF-1_complex HIF-1 Complex HIF-1α_stabilized->HIF-1_complex HIF-1β HIF-1β HIF-1β->HIF-1_complex HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes This compound This compound This compound->HIF-1α_stabilized Inhibition

Caption: Inhibition of HIF-1α stabilization by this compound under hypoxic conditions.

Inhibition of Tubulin Polymerization

This compound also demonstrates potent activity against tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. It has been shown to inhibit tubulin polymerization and affect microtubule stability with an IC50 in the range of 20-40 nM.[] This activity is similar to that of taxane-based chemotherapeutic agents.

Induction of Apoptosis

The dual inhibition of HIF-1α and tubulin polymerization by this compound culminates in the induction of apoptosis (programmed cell death) in cancer cells. This is mediated through the activation of the Caspase-3/7 apoptotic cascade.[6]

The following diagram outlines the experimental workflow to assess this compound induced apoptosis.

Apoptosis_Workflow Workflow for Assessing this compound Induced Apoptosis Cell_Culture Cancer Cell Culture Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation Incubate for defined time periods Treatment->Incubation Assay Caspase-Glo® 3/7 Assay Incubation->Assay Measurement Measure Luminescence Assay->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Caption: Experimental workflow for apoptosis assessment.

In Vitro Anti-Cancer Activity

This compound has demonstrated significant anti-tumor efficacy in various cancer cell lines, particularly in prostate cancer and multiple myeloma, with IC50 values in the low nanomolar range.[4]

Cell Line (Prostate Cancer)IC50 (nM)
CWR2224
22Rv121.7
DU14540.3
PC-337.0
DLKP14.4
DLKPA (doxorubicin-resistant)16.3

Source: MedchemExpress[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

HIF-1α Inhibition Assay (General Protocol)
  • Cell Culture: Culture human cancer cells (e.g., U251-HRE) in appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound.

  • Hypoxia Induction: Place the plates in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 6-24 hours).

  • Reporter Gene Assay: If using a reporter cell line (e.g., U251-HRE with a luciferase reporter), lyse the cells and measure luciferase activity using a luminometer.

  • Western Blot Analysis: Alternatively, lyse the cells and perform Western blot analysis to detect the levels of HIF-1α protein. Use an antibody specific to HIF-1α.

  • Data Analysis: Calculate the percentage of HIF-1α inhibition for each concentration of this compound relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay (General Protocol)
  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.

  • Reaction Setup: In a 96-well plate, add tubulin solution and varying concentrations of this compound.

  • Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The increase in fluorescence corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization and the extent of inhibition by this compound. Determine the IC50 value.

Caspase-3/7 Activity Assay (General Protocol using Caspase-Glo® 3/7 Assay)
  • Cell Culture and Treatment: Seed cancer cells in a 96-well plate and treat with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well of the plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the luminescence readings to the untreated control and plot the results against the concentration of this compound to determine the dose-dependent induction of apoptosis.

Synthesis

A detailed, step-by-step synthesis protocol for N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide (this compound) is not publicly available in peer-reviewed literature or patents. The synthesis would likely involve a multi-step process, potentially including the formation of the key intermediate 5-(5-cyano-thiophen-3-yl)-2-methylaniline, followed by its coupling with 4-methoxybenzenesulfonyl chloride.

The following diagram proposes a logical relationship for a potential synthesis route.

Synthesis_Pathway Proposed Synthesis Logic for this compound Starting_Materials_1 Thiophene Derivative + Methylaniline Derivative Intermediate 5-(5-cyano-thiophen-3-yl) -2-methylaniline Starting_Materials_1->Intermediate Multi-step Synthesis Coupling_Reaction Sulfonamide Bond Formation Intermediate->Coupling_Reaction Starting_Materials_2 4-methoxybenzenesulfonyl chloride Starting_Materials_2->Coupling_Reaction This compound This compound Coupling_Reaction->this compound

Caption: A potential synthetic pathway for this compound.

Conclusion

This compound is a promising preclinical candidate with a well-defined dual mechanism of action targeting both HIF-1α and tubulin polymerization. Its potent in vitro activity against a range of cancer cell lines, including drug-resistant variants, warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile.

References

EL-102: A Preclinical-Stage Anti-Cancer Agent Targeting Hypoxia Signaling and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

EL-102 is a novel, small-molecule, toluidine sulfonamide-based anti-cancer agent identified through a systems biology approach targeting the hypoxia signaling cascade. It demonstrates potent, dual-action anti-tumor activity by inhibiting Hypoxia-Inducible Factor 1-alpha (HIF-1α) and inducing apoptosis. Preclinical data indicate low nanomolar efficacy in a broad range of cancer cell lines, including those resistant to standard therapies, and significant tumor growth inhibition in xenograft models. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting available data and detailed experimental methodologies for its characterization.

Introduction

Solid tumors are characterized by regions of hypoxia, which contribute to aggressive phenotypes, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor HIF-1α. Its stabilization and subsequent activation of downstream target genes are critical for tumor survival and angiogenesis. Consequently, HIF-1α represents a prime target for novel anti-cancer therapies.

This compound emerged from a phenotypic screen designed to identify small molecule inhibitors of the hypoxia signaling pathway[1]. Its discovery was facilitated by a systems biology approach, which allows for the identification of compounds that modulate complex cellular networks[2]. This compound has shown promising preclinical activity as a dual inhibitor of angiogenesis and an inducer of apoptosis[1].

Discovery and Lead Optimization

This compound was identified from a chemical library screen for inhibitors of the hypoxia signaling cascade[1]. The initial lead compound was optimized to yield this compound, a toluidine sulfonamide with favorable pharmacokinetic and physicochemical properties, which led to its selection as a clinical development candidate in late 2010[2].

Mechanism of Action

The anti-tumor activity of this compound is multifactorial, stemming from its ability to modulate several key signaling pathways implicated in cancer progression.

Inhibition of HIF-1α Signaling

This compound is a potent inhibitor of HIF-1α signaling, with an IC50 of approximately 13 nM[2]. Under hypoxic conditions, this compound modestly inhibits the expression of HIF-1α protein[3]. This leads to the downregulation of HIF-1α target genes that are crucial for tumor angiogenesis and survival.

dot

HIF1a_Pathway cluster_hypoxia Hypoxic Conditions Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a stabilizes HIF-1 Complex HIF-1 Complex HIF-1a->HIF-1 Complex HIF-1b HIF-1b HIF-1b->HIF-1 Complex VEGF, IL-6, IL-8 VEGF, IL-6, IL-8 HIF-1 Complex->VEGF, IL-6, IL-8 upregulates transcription Angiogenesis Angiogenesis VEGF, IL-6, IL-8->Angiogenesis This compound This compound This compound->HIF-1a inhibits expression

Caption: this compound inhibits the hypoxia-induced signaling pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, activating the caspase-3/7 cascade in cancer cells[1][2]. This programmed cell death is a key component of its anti-tumor efficacy.

dot

Apoptosis_Pathway This compound This compound Pro-caspase 3/7 Pro-caspase 3/7 This compound->Pro-caspase 3/7 activates Caspase 3/7 (active) Caspase 3/7 (active) Pro-caspase 3/7->Caspase 3/7 (active) PARP PARP Caspase 3/7 (active)->PARP cleaves Apoptosis Apoptosis Caspase 3/7 (active)->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Experimental_Workflow Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies In Vivo Efficacy In Vivo Efficacy Mechanism of Action Studies->In Vivo Efficacy Lead Candidate Selection Lead Candidate Selection In Vivo Efficacy->Lead Candidate Selection Preclinical Development Preclinical Development Lead Candidate Selection->Preclinical Development End End Preclinical Development->End

References

EL-102: A Comprehensive Technical Overview of its Role in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This document provides an in-depth technical guide on the molecular mechanisms of EL-102, a compound that has demonstrated significant potential in cancer therapeutics through the induction of apoptosis and cell cycle arrest. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the experimental validation and mechanistic understanding of this compound's cellular effects. All data and protocols are based on publicly available scientific literature.

Core Mechanism of Action

This compound, identified in several key studies as CIL-102, is a semi-synthetic alkaloid derivative that exhibits potent anti-neoplastic properties.[1] Its primary mechanism involves the disruption of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent programmed cell death, or apoptosis.[1] This activity is particularly relevant in the context of hormone-refractory cancers, such as metastatic prostate cancer, where microtubule-targeting agents have shown therapeutic benefit.[1]

Induction of Apoptosis

This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways in various cancer cell lines.

Extrinsic Apoptosis Pathway

In colorectal cancer cells (DLD-1), this compound treatment triggers the extrinsic apoptosis pathway.[2] This is initiated by the activation of Fas-L and caspase-8.[2] Activated caspase-8 then cleaves Bid into its truncated form, t-Bid, which translocates to the mitochondria to induce the release of cytochrome c.[2]

Intrinsic Apoptosis Pathway and Caspase Activation

The release of cytochrome c into the cytosol initiates the intrinsic apoptosis pathway, leading to the activation of caspase-9 and the executioner caspase-3.[2] this compound has been shown to induce the cleavage and activation of both caspase-9 and caspase-3 in a time-dependent manner.[2] Interestingly, in some cell lines, the apoptotic effect of this compound is only partially inhibited by a pan-caspase inhibitor, suggesting the involvement of a caspase-independent pathway as well, potentially through the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the cytosol.[1]

Quantitative Analysis of Apoptosis

The pro-apoptotic effects of this compound have been quantified using various methods, including Annexin V-FITC/PI staining followed by flow cytometry.

Cell LineConcentrationTime (hours)% Apoptotic Cells (Annexin V+)
DLD-11 µM612 ± 4%
DLD-11 µM1213 ± 2%
DLD-11 µM2426 ± 3%

Table 1: Induction of Apoptosis by this compound in DLD-1 Cells. Data from a study on colorectal cancer cells shows a time-dependent increase in the percentage of apoptotic cells upon treatment with 1 µM this compound.[2]

Cell Cycle Arrest

A hallmark of this compound's mechanism of action is its ability to induce cell cycle arrest, primarily at the G2/M phase. This arrest is a direct consequence of its interaction with tubulin and the disruption of microtubule dynamics.[1]

G2/M Phase Arrest

Flow cytometry analysis of DNA content has demonstrated a significant accumulation of cells in the G2/M phase of the cell cycle following this compound treatment.[1][2]

Cell LineConcentrationTime (hours)% Cells in G2/M Phase
DLD-11 µM622 ± 2%
DLD-11 µM1235 ± 2%
DLD-11 µM2452 ± 2%

Table 2: G2/M Cell Cycle Arrest Induced by this compound in DLD-1 Cells. Treatment with 1 µM this compound leads to a time-dependent increase in the population of cells arrested in the G2/M phase.[2]

Molecular Regulation of Cell Cycle Arrest

The arrest in the G2/M phase is orchestrated by a complex signaling network. This compound treatment leads to the upregulation of cyclin B1 and an increase in p34(cdc2) kinase activity.[1] Furthermore, this compound induces the expression of p21 and GADD45, which are critical regulators of cell cycle progression.[2] This is mediated by the activation of the JNK1/2, NF-κB p50, and p300/CBP signaling pathways.[2] The increased levels of p21 and GADD45 lead to a decreased association of cdc2 with cyclin B, ultimately enforcing the G2/M checkpoint.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound to induce apoptosis and cell cycle arrest.

EL102_Apoptosis_Pathway EL102 This compound FasL Fas-L EL102->FasL Casp8 Caspase-8 (activated) FasL->Casp8 Bid Bid Casp8->Bid tBid t-Bid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytoC Cytochrome c (released) Mitochondrion->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced extrinsic apoptosis pathway.

EL102_CellCycle_Pathway EL102 This compound JNK JNK1/2 (phosphorylated) EL102->JNK NFkB NF-κB p50 JNK->NFkB p300CBP p300/CBP JNK->p300CBP p21 p21 (upregulated) NFkB->p21 GADD45 GADD45 (upregulated) NFkB->GADD45 p300CBP->p21 p300CBP->GADD45 cdc2_cyclinB_inactive cdc2/cyclin B (inactive complex) p21->cdc2_cyclinB_inactive GADD45->cdc2_cyclinB_inactive G2M_Arrest G2/M Arrest cdc2_cyclinB_inactive->G2M_Arrest

Caption: this compound induced G2/M cell cycle arrest pathway.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., DLD-1, HCT-116) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1–10 µM) or DMSO as a control for 24 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound for the desired time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.[3]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3]

Western Blotting
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Fas-L, cleaved caspase-8, p21, GADD45, β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through a dual mechanism of inducing apoptosis and cell cycle arrest. Its ability to target microtubule dynamics makes it a potent inhibitor of cell proliferation. The detailed understanding of its molecular pathways, as outlined in this document, provides a solid foundation for further preclinical and clinical development. The experimental protocols described herein offer a standardized approach for researchers to investigate the effects of this compound and similar compounds in various cancer models.

References

EL-102 Sulfonamide: A Novel Multi-Action Investigational Agent for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EL-102 is a novel, investigational toluidine sulfonamide demonstrating significant preclinical anti-tumor activity in prostate cancer models. Its novelty lies in its multi-targeted mechanism of action, which includes the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α), induction of apoptosis via the Caspase 3/7 pathway, and disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the currently available data on this compound, including its chemical properties, preclinical efficacy, and detailed experimental methodologies, to support further research and development efforts.

Chemical Identity and Properties

This compound is chemically defined as N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₁₆N₂O₃S₂
Molecular Weight 384.47 g/mol
Chemical Structure N/A
Class Toluidine Sulfonamide
Appearance Not specified in available literature
Solubility Not specified in available literature

Preclinical Efficacy and Novelty

The primary novelty of this compound resides in its multi-faceted approach to inhibiting cancer cell growth, particularly in the context of prostate cancer. It has shown potent activity in both androgen-dependent and androgen-independent prostate cancer cell lines, suggesting its potential in treating hormone-refractory prostate cancer. A significant finding is its ability to circumvent MDR1-mediated drug resistance, a common mechanism of resistance to taxane-based chemotherapies like docetaxel.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and cytostatic effects across a panel of human prostate cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for cell viability after 72 hours of exposure are presented below.

Cell LineDescriptionIC₅₀ (nM)
PC-3 Androgen-independent, highly metastatic~20-50
DU145 Androgen-independent, metastatic~20-50
22Rv1 Androgen-independent, expresses AR~10-50
CWR22 Androgen-dependent~10-50
In Vivo Efficacy

In a CWR22 murine xenograft model, this compound demonstrated significant tumor growth inhibition. Notably, when used in combination with docetaxel, a standard-of-care chemotherapy for prostate cancer, this compound exhibited a superior tumor-inhibitory effect compared to either agent alone. This suggests a synergistic or additive relationship that could be beneficial in a clinical setting.

Treatment GroupDosageTumor Volume Reduction
This compound 12 mg/kg and 15 mg/kgSignificant reduction vs. control
Docetaxel 12 mg/kgSignificant reduction vs. control
This compound + Docetaxel 12 mg/kg + 12 mg/kg & 15 mg/kg + 12 mg/kgGreater inhibition than single agents

Mechanism of Action

This compound's anti-cancer activity is attributed to three primary mechanisms:

  • HIF-1α Inhibition: this compound inhibits the expression of HIF-1α, a key transcription factor that allows tumor cells to adapt and survive in the hypoxic (low oxygen) microenvironment characteristic of solid tumors.

  • Induction of Apoptosis: The compound induces programmed cell death by activating the Caspase 3/7 apoptotic cascade. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.

  • Microtubule Destabilization: this compound inhibits tubulin polymerization, leading to the destabilization of microtubules. This disrupts the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately leading to apoptosis.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide is not publicly available in the reviewed literature. General synthetic routes for sulfonamides typically involve the reaction of a sulfonyl chloride with an amine.

Cell Viability Assay

The anti-proliferative effects of this compound were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.

  • Cell Seeding: Prostate cancer cells (PC-3, DU145, 22Rv1, CWR22) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-1000 nM) for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours at 37°C.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a proprietary solubilizing agent).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the log of the drug concentration.

PARP Cleavage Western Blot Assay

The induction of apoptosis is assessed by detecting the cleavage of PARP via Western blotting.

  • Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) fragments.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Tubulin Immunofluorescence Assay

The effect of this compound on microtubule integrity is visualized using immunofluorescence microscopy.

  • Cell Culture: Cells are grown on glass coverslips and treated with this compound.

  • Fixation: The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).

  • Permeabilization: The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100).

  • Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: The cells are incubated with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

  • Imaging: The microtubule network is visualized using a fluorescence microscope.

CWR22 Xenograft Model

The in vivo efficacy of this compound was evaluated in a murine xenograft model.

  • Tumor Implantation: Male nude mice are subcutaneously injected with CWR22 prostate cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered with vehicle control, this compound (e.g., 12 or 15 mg/kg), docetaxel (e.g., 12 mg/kg), or a combination of this compound and docetaxel via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., 5 days on, 2 days off).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the different treatment groups.

Visualizations

Signaling Pathways

EL102_Signaling_Pathways This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Pro-Caspase 3/7 Pro-Caspase 3/7 This compound->Pro-Caspase 3/7 Activates HIF-1α HIF-1α Angiogenesis Angiogenesis HIF-1α->Angiogenesis Cell Survival Cell Survival HIF-1α->Cell Survival Metabolism Metabolism HIF-1α->Metabolism Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Caspase 3/7 Caspase 3/7 Pro-Caspase 3/7->Caspase 3/7 Mitosis Mitosis Microtubule Formation->Mitosis PARP Cleavage PARP Cleavage Caspase 3/7->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Prostate Cancer Cell Lines Treatment This compound Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis_Assay Apoptosis Assays (PARP Cleavage) Treatment->Apoptosis_Assay Microtubule_Assay Microtubule Analysis (Immunofluorescence) Treatment->Microtubule_Assay Xenograft CWR22 Xenograft Model InVivo_Treatment This compound +/- Docetaxel Treatment Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound is a promising novel sulfonamide with a unique combination of anti-cancer mechanisms. Its potent in vitro and in vivo activity against prostate cancer, including its efficacy in combination with docetaxel and its ability to overcome drug resistance, warrants further investigation. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer models. A comprehensive understanding of its safety profile will also be critical for its potential translation into clinical trials.

EL-102: A Potent Dual-Action Anticancer Agent with Hypoxia-Independent Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

EL-102 is a novel, small-molecule toluidine sulfonamide initially identified through a phenotypic screen for antagonists of the hypoxia signaling cascade. It is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling and concurrently induces apoptosis via the Caspase 3/7 pathway. Preclinical data robustly demonstrates that this compound exhibits potent anti-proliferative and pro-apoptotic activity across a broad spectrum of cancer cell lines. A critical and defining characteristic of this compound is its equivalent efficacy under both normoxic and hypoxic conditions, suggesting its therapeutic potential is not confined to the hypoxic cores of solid tumors but extends to well-oxygenated tumor compartments as well. This whitepaper provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction to Tumor Hypoxia and this compound

Tumor hypoxia, a state of low oxygen tension, is a common feature of the solid tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor HIF-1.[1] The HIF-1 complex consists of an oxygen-labile α-subunit (HIF-1α) and a stable β-subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β to activate the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival.[1][2]

This central role in tumor pathology makes the HIF-1α pathway an attractive target for anticancer drug development. This compound was discovered through a systems biology approach to identify novel small-molecule inhibitors of this hypoxia signaling cascade.[3] It emerged as a lead candidate due to its potent, dual-mechanism activity and favorable pharmacokinetic properties.[3]

Core Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: potent inhibition of the HIF-1α signaling pathway and direct induction of apoptosis.

Inhibition of HIF-1α Signaling

This compound is a potent inhibitor of HIF-1α signaling, with a half-maximal inhibitory concentration (IC50) of approximately 13 nM.[3] By disrupting this pathway, this compound is designed to counteract the pro-survival adaptations of cancer cells to hypoxic environments, such as angiogenesis. In preclinical studies, this compound modestly inhibited HIF-1α protein expression at concentrations of 50 and 100 nM in normoxia.[4]

The canonical HIF-1α signaling pathway and the inhibitory role of this compound are depicted below.

HIF-1a Signaling Pathway cluster_normoxia Normoxic Conditions (O₂ Present) cluster_hypoxia Hypoxic Conditions (O₂ Absent) HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Prolyl Hydroxylation VHL VHL E3 Ligase PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β HIF1b->Nucleus HIF1_Complex HIF-1 Complex (HIF-1α/HIF-1β) Nucleus->HIF1_Complex Dimerization HRE Hypoxia Response Element (DNA) HIF1_Complex->HRE Binds TargetGenes Target Gene Transcription (e.g., VEGF, Angiogenesis) HRE->TargetGenes Activates EL102 This compound EL102->HIF1_Complex Inhibits Signaling EL102_Dual_Action cluster_hif HIF-1α Pathway cluster_apoptosis Apoptosis Pathway EL102 This compound HIF_Signaling HIF-1α Signaling Cascade EL102->HIF_Signaling Inhibits Caspase Caspase 3/7 Activation EL102->Caspase Induces Angiogenesis Angiogenesis & Metabolic Adaptation HIF_Signaling->Angiogenesis Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Experimental_Workflow cluster_conditions Oxygen Conditions start Seed Cancer Cells in Multi-well Plates Normoxia Normoxia (e.g., 21% O₂) start->Normoxia Hypoxia Hypoxia (e.g., <2% O₂ in chamber) start->Hypoxia Treat_Normoxia Treat with this compound (Dose-Response) Normoxia->Treat_Normoxia Treat_Hypoxia Treat with this compound (Dose-Response) Hypoxia->Treat_Hypoxia Assays Perform Assays Treat_Normoxia->Assays Treat_Hypoxia->Assays Proliferation Proliferation Assay (e.g., CellTiter-Glo®) Assays->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) Assays->Apoptosis HIF_Assay HIF-1α Activity Assay (e.g., HRE-Luciferase) Assays->HIF_Assay

References

Methodological & Application

Application Notes and Protocols: EL-102 and Docetaxel Combination Study in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the preclinical study design for evaluating the combination of EL-102, a novel dual-action inhibitor of apoptosis and angiogenesis, and docetaxel, a standard-of-care chemotherapy agent, in prostate cancer models. The protocols outlined below are based on published preclinical research and are intended for researchers, scientists, and drug development professionals.

Scientific Rationale for Combination Therapy

This compound is a small molecule inhibitor that targets the hypoxia-inducible factor 1-alpha (Hif1α) signaling pathway, a critical mediator of tumor adaptation to low-oxygen environments, and induces the Caspase 3/7 apoptotic cascade.[1][2][3] By inhibiting Hif1α, this compound can suppress angiogenesis and other survival mechanisms in tumors.[1][2][3] Docetaxel is a taxane-based chemotherapeutic that primarily works by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6]

The combination of this compound and docetaxel is hypothesized to have a synergistic or additive anti-tumor effect through complementary mechanisms of action. This compound's targeting of hypoxia-driven survival pathways may sensitize cancer cells to the cytotoxic effects of docetaxel. Furthermore, this compound has been shown to be active in both normoxic and hypoxic conditions and may circumvent multidrug resistance (MDR) mechanisms, such as those mediated by MDR1 and BCRP, which can be a cause of docetaxel resistance.[1]

Data Presentation

In Vitro Efficacy of this compound
Cell LineTypeThis compound IC50 (nM)
CWR22Androgen-dependent prostate cancer10-50
22Rv1Androgen-independent prostate cancer10-50
PC3Metastatic prostate cancer10-50
DU145Metastatic prostate cancer10-50

Data summarized from preclinical studies.[1]

In Vivo Efficacy of this compound and Docetaxel Combination in CWR22 Xenograft Model
Treatment GroupDosageScheduleTumor Growth Inhibition
Vehicle Control-5-day on / 2-day off-
This compound12 mg/kg5-day on / 2-day offSignificant decrease in tumor volume compared to control
This compound15 mg/kg5-day on / 2-day offSignificant decrease in tumor volume compared to control
Docetaxel12 mg/kg5-day on / 2-day offSignificant decrease in tumor volume compared to control
This compound + Docetaxel12 mg/kg + 12 mg/kg5-day on / 2-day offGreater inhibition of tumor growth than either agent alone
This compound + Docetaxel15 mg/kg + 12 mg/kg5-day on / 2-day offGreater inhibition of tumor growth than either agent alone

Data from a study using CWR22 murine xenograft models.[1][7]

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various prostate cancer cell lines.

Methodology:

  • Cell Culture: Prostate cancer cell lines (CWR22, 22Rv1, PC3, DU145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with docetaxel in a murine xenograft model of prostate cancer.

Methodology:

  • Animal Model: Male athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: CWR22 human prostate cancer cells are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.

  • Drug Administration:

    • This compound is administered orally (p.o.) at doses of 12 mg/kg and 15 mg/kg.

    • Docetaxel is administered intraperitoneally (i.p.) at a dose of 12 mg/kg.

    • Treatments are given on a 5-day on / 2-day off schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed.

  • Histopathological Analysis: Tumor tissues can be collected for histopathological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).

Cell Motility/Invasion Assay

Objective: To assess the effect of this compound on the motility and invasive potential of metastatic prostate cancer cells.

Methodology:

  • Transwell Assay: A Boyden chamber assay with an 8 µm pore size polycarbonate membrane is used. The membrane can be coated with Matrigel for invasion assays.

  • Cell Seeding: Prostate cancer cells (e.g., DU145) are seeded in the upper chamber in serum-free media containing various concentrations of this compound.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Visualizations

Signaling_Pathway cluster_el102 This compound Mechanism cluster_docetaxel Docetaxel Mechanism cluster_tumor Tumor Cell EL102 This compound Hif1a Hif1α EL102->Hif1a Inhibits Caspase37 Caspase 3/7 EL102->Caspase37 Induces Angiogenesis Angiogenesis Hif1a->Angiogenesis Promotes TumorSurvival Tumor Survival Angiogenesis->TumorSurvival Promotes Apoptosis_E Apoptosis Caspase37->Apoptosis_E TumorGrowth Tumor Growth Apoptosis_E->TumorGrowth Inhibits Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Leads to Apoptosis_D Apoptosis CellCycleArrest->Apoptosis_D Apoptosis_D->TumorGrowth Inhibits

Caption: Mechanisms of action for this compound and Docetaxel.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Prostate Cancer Cell Lines ProliferationAssay Cell Proliferation Assay (IC50 Determination) CellCulture->ProliferationAssay MotilityAssay Cell Motility/ Invasion Assay CellCulture->MotilityAssay Xenograft CWR22 Xenograft Model Establishment ProliferationAssay->Xenograft Inform dose selection Randomization Randomization into Treatment Groups Xenograft->Randomization Treatment Treatment with this compound, Docetaxel, or Combination Randomization->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology Monitoring->Endpoint

Caption: Preclinical experimental workflow for the combination study.

Logical_Relationship Rationale Rationale: Complementary Mechanisms Potential to Overcome Resistance StudyDesign Study Design: In Vitro & In Vivo Models Rationale->StudyDesign Endpoints Primary Endpoints: - Tumor Growth Inhibition (In Vivo) - IC50 Values (In Vitro) StudyDesign->Endpoints SecondaryEndpoints Secondary Endpoints: - Apoptosis & Angiogenesis Markers - Cell Motility/Invasion StudyDesign->SecondaryEndpoints Outcome Expected Outcome: Demonstrate Synergy/Additive Effect of Combination Therapy Endpoints->Outcome SecondaryEndpoints->Outcome

Caption: Logical design of the this compound and Docetaxel combination study.

References

Application Note: Assessment of Cell Viability and Apoptosis Induction by EL-102 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EL-102 is a novel small molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling, a pathway frequently deregulated in various cancers.[1] By antagonizing this key signaling cascade, this compound has demonstrated potent anti-proliferative effects across a broad range of solid and liquid tumor cell lines, with IC50 values in the low nanomolar range.[1] Mechanistic studies have revealed that this compound induces apoptosis through the activation of caspases 3 and 7.[1] This application note provides detailed protocols for assessing the effect of this compound on cell viability and its apoptosis-inducing capabilities using standard cell-based assays.

Principle

This application note describes three key assays to characterize the cellular response to this compound treatment:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[3][4] Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[3][4]

  • Caspase-Glo® 3/7 Assay: This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6] The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[5]

Materials and Methods

Materials
  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay System

  • 96-well clear and white-walled microplates

  • Microplate reader (absorbance and luminescence)

  • Flow cytometer

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[7][8]

  • Cell Seeding: Seed cells into a 96-well clear microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/PI Staining

This protocol is based on established Annexin V and PI staining methods.[3][4][9][10][11]

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase-3/7 Activity Measurement

This protocol follows the general procedure for the Caspase-Glo® 3/7 Assay.[5][6]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay.

Expected Results

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (nM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
195.3 ± 4.185.1 ± 3.970.2 ± 5.5
1078.2 ± 3.555.4 ± 4.235.8 ± 4.7
10045.1 ± 2.820.7 ± 3.110.3 ± 2.9
100015.6 ± 2.15.2 ± 1.82.1 ± 1.1

Table 2: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment

This compound Concentration (nM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle)96.2 ± 2.12.1 ± 0.51.2 ± 0.30.5 ± 0.2
1075.4 ± 3.315.8 ± 2.46.3 ± 1.52.5 ± 0.8
10030.1 ± 4.545.2 ± 3.820.5 ± 2.94.2 ± 1.1
10008.7 ± 2.825.3 ± 4.160.1 ± 5.25.9 ± 1.7

Table 3: Caspase-3/7 Activity after 24h Treatment

This compound Concentration (nM)Relative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)15,234 ± 1,2871.0
1048,756 ± 3,4523.2
100185,678 ± 12,54312.2
1000254,321 ± 18,98716.7

Visualization

EL102_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EL102 EL102 HIF1a HIF-1α EL102->HIF1a Inhibits Caspase9 Pro-Caspase-9 EL102->Caspase9 Induces HIF1a_degradation HIF-1α Degradation HIF1a_target_genes HIF-1α Target Genes (e.g., VEGF, GLUT1) HIF1a->HIF1a_target_genes Transcription active_Caspase9 Active Caspase-9 Caspase9->active_Caspase9 Caspase37 Pro-Caspase-3/7 active_Caspase9->Caspase37 active_Caspase37 Active Caspase-3/7 Caspase37->active_Caspase37 Apoptosis Apoptosis active_Caspase37->Apoptosis Cell_Survival Cell_Survival HIF1a_target_genes->Cell_Survival Promotes

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_assays Assays cluster_readouts Readouts start Start: Seed Cancer Cells treatment Treat with this compound (0-1000 nM) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt annexin Annexin V/PI Staining incubation->annexin caspase Caspase-Glo 3/7 Assay incubation->caspase viability Cell Viability (Absorbance) mtt->viability apoptosis_fc Apoptosis Profile (Flow Cytometry) annexin->apoptosis_fc caspase_activity Caspase Activity (Luminescence) caspase->caspase_activity end End: Data Analysis viability->end apoptosis_fc->end caspase_activity->end

References

Application Notes and Protocols: Preparing EL-102 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EL-102 is a novel small molecule toluidine sulfonamide identified as a potent dual inhibitor of angiogenesis and an inducer of apoptosis.[1][2] It exerts its anti-cancer effects through the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling and the activation of the caspase-3/7 apoptotic cascade.[1][3] With an IC50 of approximately 13 nM for the inhibition of HIF-1α signaling, this compound demonstrates significant anti-tumor efficacy in various cancer cell lines at low nanomolar concentrations.[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Name N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide[2]
CAS Number 1233948-61-2[1][2]
Molecular Formula C₁₉H₁₆N₂O₃S₂[2]
Molecular Weight 384.47 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[2]
Storage -20°C for up to 3 years (as solid)[2]
Mechanism of Action Inhibition of HIF-1α signaling, Induction of Caspase 3/7[1][3]
HIF-1α Inhibition IC₅₀ ~13 nM[3]

Experimental Protocols

Materials
  • This compound solid powder (CAS: 1233948-61-2)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for small molecule inhibitors in cell culture.

1. Pre-analysis and Calculation:

  • Objective: To prepare a 10 mM stock solution of this compound.

  • Calculation: The amount of this compound powder and DMSO needed is determined using the following formula:

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Example Calculation for 1 mL of 10 mM stock solution:

    • Mass (mg) = (0.010 mol/L) x (0.001 L) x (384.47 g/mol ) = 0.0038447 g

    • Mass (mg) = 3.845 mg

    • Therefore, to prepare 1 mL of a 10 mM stock solution, 3.845 mg of this compound is required.

2. Weighing the Compound:

  • Under a chemical fume hood, carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.

  • For small quantities, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration. This minimizes weighing errors.

    • Adjusted Calculation Example: For 10 mg of this compound:

      • Volume (L) = Mass (g) / (Desired Concentration (mol/L) x Molecular Weight ( g/mol ))

      • Volume (µL) = [0.010 g / (0.010 mol/L x 384.47 g/mol )] x 1,000,000 µL/L

      • Volume (µL) = 2600.9 µL (or 2.60 mL) of DMSO

3. Dissolution:

  • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

4. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4]

  • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.[4] Stock solutions in DMSO are typically stable for up to 6 months when stored at -80°C.[4]

5. Preparation of Working Solution:

  • When ready to use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in cell culture medium to the desired final concentration for your experiment.

  • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use calc 1. Calculate Mass of this compound and Volume of DMSO weigh 2. Weigh this compound Powder calc->weigh Required Mass dissolve 3. Dissolve in DMSO weigh->dissolve Weighed Powder aliquot 4. Aliquot Stock Solution dissolve->aliquot 10 mM Stock Solution store 5. Store at -20°C / -80°C aliquot->store Single-use Aliquots dilute 6. Prepare Working Solution in Culture Medium store->dilute Thawed Aliquot

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound

G cluster_el102 This compound Action cluster_hif HIF-1α Pathway cluster_apoptosis Apoptosis Pathway el102 This compound hif1a HIF-1α (Hypoxia Inducible Factor 1α) el102->hif1a Inhibits procaspase37 Pro-Caspase 3/7 el102->procaspase37 Induces angiogenesis Angiogenesis Genes (e.g., VEGF) hif1a->angiogenesis Transcription caspase37 Active Caspase 3/7 procaspase37->caspase37 Cleavage apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols: Immunohistochemistry for EL-102 Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EL-102 is a novel small molecule, identified as a toluidine sulfonamide, with potent anti-cancer properties. Its mechanism of action involves the inhibition of the hypoxia signaling cascade, primarily by targeting Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] By inhibiting HIF-1α, this compound disrupts crucial pathways for tumor survival and progression in hypoxic environments, including angiogenesis and metabolic adaptation. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] Preclinical studies have demonstrated its efficacy in reducing cellular proliferation and tumor growth in various solid and liquid tumor models.[1] This document provides detailed application notes and protocols for the immunohistochemical (IHC) analysis of tumors treated with this compound, focusing on key biomarkers to assess the drug's pharmacodynamic effects.

Principle of Analysis

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture. For this compound-treated tumors, IHC can be employed to:

  • Confirm the on-target effect of this compound by assessing the expression of HIF-1α and its downstream targets.

  • Evaluate the anti-proliferative effects by staining for proliferation markers.

  • Determine the pro-apoptotic activity by detecting markers of apoptosis.

  • Assess the anti-angiogenic effects by visualizing vascular markers.

These analyses are critical for understanding the in vivo mechanism of action of this compound and for establishing a dose-response relationship at the tissue level.

Recommended Biomarkers for IHC Analysis

Based on the known mechanism of action of this compound, the following biomarkers are recommended for IHC analysis of treated tumors:

BiomarkerCellular LocalizationRationale for Assessment
HIF-1α NuclearTo confirm target engagement and inhibition of nuclear translocation in hypoxic tumor regions.
VEGF Cytoplasmic, ExtracellularTo assess the downstream effects of HIF-1α inhibition on a key pro-angiogenic factor.
Ki-67 NuclearTo measure the anti-proliferative effect of this compound on tumor cells.
Cleaved Caspase-3 Cytoplasmic, NuclearTo detect and quantify apoptosis induced by this compound treatment.

Quantitative Data Summary

The following table represents a summary of expected quantitative IHC data from a preclinical xenograft study evaluating this compound. The data is presented as the percentage of positive tumor cells for each biomarker in the control versus this compound treated groups.

Treatment GroupHIF-1α Positive Cells (%)VEGF Staining Intensity (Score 0-3)Ki-67 Proliferation Index (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control 45 ± 82.5 ± 0.565 ± 105 ± 2
This compound (Low Dose) 25 ± 61.5 ± 0.440 ± 815 ± 4
This compound (High Dose) 10 ± 40.5 ± 0.215 ± 535 ± 7

Data are presented as mean ± standard deviation.

Experimental Protocols

Tissue Preparation Protocol

This protocol describes the steps for fixing, processing, and embedding tumor tissues for subsequent IHC analysis.

  • Tissue Collection: Excise tumors from experimental animals (e.g., xenograft models) immediately after euthanasia.

  • Fixation: Immerse the collected tumor tissue in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of formalin should be at least 10 times the volume of the tissue.

  • Trimming and Cassetting: After fixation, trim the tissue to the desired size (typically 3-5 mm thick) and place it in a labeled tissue cassette.

  • Dehydration: Process the tissue through a series of graded ethanol solutions to remove water:

    • 70% Ethanol: 1 hour

    • 80% Ethanol: 1 hour

    • 95% Ethanol: 1 hour (2 changes)

    • 100% Ethanol: 1 hour (2 changes)

  • Clearing: Remove the ethanol by immersing the tissue in a clearing agent such as xylene:

    • Xylene: 1 hour (2 changes)

  • Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax at 60°C:

    • Paraffin Wax: 1-2 hours (2 changes)

  • Embedding: Embed the paraffin-infiltrated tissue in a block of molten paraffin and allow it to solidify on a cold plate.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome.

  • Mounting: Float the sections in a warm water bath (40-45°C) and mount them onto positively charged glass slides.

  • Drying: Dry the slides overnight in an oven at 60°C to ensure adherence of the tissue section.

Immunohistochemistry Staining Protocol

This protocol provides a general procedure for IHC staining. Optimization of antibody concentrations and incubation times may be required for specific antibodies and tissue types.

  • Deparaffinization and Rehydration:

    • Xylene: 5 minutes (2 changes)

    • 100% Ethanol: 3 minutes (2 changes)

    • 95% Ethanol: 3 minutes

    • 70% Ethanol: 3 minutes

    • Distilled Water: 5 minutes

  • Antigen Retrieval:

    • For HIF-1α, Ki-67, and Cleaved Caspase-3: Use citrate buffer (10 mM, pH 6.0).

    • For VEGF: Use EDTA buffer (1 mM, pH 8.0).

    • Immerse slides in the appropriate antigen retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature for at least 20 minutes.

  • Peroxidase Blocking:

    • Wash slides with phosphate-buffered saline (PBS).

    • Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Wash slides with PBS (3 changes, 5 minutes each).

  • Blocking:

    • Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., rabbit anti-HIF-1α, mouse anti-Ki-67, rabbit anti-Cleaved Caspase-3, or mouse anti-VEGF) to its optimal concentration in the blocking solution.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.

  • Signal Amplification:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

  • Chromogen Detection:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with a DAB (3,3'-diaminobenzidine) substrate-chromogen solution until the desired brown color intensity is reached (typically 1-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain the slides with hematoxylin for 30-60 seconds to visualize cell nuclei.

    • "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Mount a coverslip using a permanent mounting medium.

Image Acquisition and Analysis
  • Image Acquisition: Scan the stained slides using a bright-field microscope or a digital slide scanner.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining.

    • For nuclear markers (HIF-1α, Ki-67): Calculate the percentage of positively stained nuclei out of the total number of tumor cell nuclei in multiple representative fields.

    • For cytoplasmic/membranous markers (VEGF, Cleaved Caspase-3): The staining can be scored based on intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive cells. A final H-score can be calculated.

Visualizations

Signaling Pathway

EL102_Mechanism_of_Action cluster_nucleus Nucleus Hypoxia Tumor Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization leads to HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) (Constitutively expressed) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus translocates to HRE Hypoxia Response Elements (HRE) in target gene promoters HIF1_complex->HRE binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription VEGF_node VEGF Gene_Transcription->VEGF_node Metabolism Metabolic Adaptation (e.g., Glycolysis) Gene_Transcription->Metabolism Survival Cell Survival & Proliferation Gene_Transcription->Survival Angiogenesis Angiogenesis VEGF_node->Angiogenesis EL102 This compound EL102->HIF1a_stabilization inhibits

Caption: this compound inhibits the stabilization of HIF-1α, preventing downstream gene transcription.

Experimental Workflow

IHC_Workflow cluster_staining Staining Steps start Start: This compound Treated Tumor Tissue fixation Fixation (10% Neutral Buffered Formalin) start->fixation processing Processing & Embedding (Dehydration, Clearing, Paraffin Infiltration) fixation->processing sectioning Sectioning (4-5 µm sections) processing->sectioning staining IHC Staining Protocol sectioning->staining deparaffinization Deparaffinization & Rehydration mounting Dehydration & Mounting antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Non-specific) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-HIF-1α, anti-Ki-67) blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab chromogen Chromogen Development (DAB) secondary_ab->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain counterstain->mounting imaging Slide Scanning & Imaging mounting->imaging analysis Quantitative Image Analysis imaging->analysis end End: Pharmacodynamic Assessment analysis->end

Caption: A generalized workflow for immunohistochemical analysis of this compound treated tumors.

References

Application Note: Flow Cytometry for Cell Cycle Analysis after EL-102 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for analyzing the effects of EL-102 on the cell cycle using flow cytometry with propidium iodide (PI) staining. Cell cycle analysis is a critical component of drug discovery, offering insights into the mechanisms by which therapeutic compounds inhibit cancer cell proliferation.

It is important to note that the designation "this compound" may refer to different investigational compounds. This document will focus on the effects of two such compounds: a novel toluidine sulfonamide, and CIL-102, both of which have been shown to induce cell cycle arrest. The protocols and principles described herein are broadly applicable to the study of various cell cycle-modulating agents.

Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[1]

Mechanism of Action of this compound Compounds

Several compounds with designations similar to "this compound" have been reported to induce G2/M phase cell cycle arrest through different mechanisms.

Toluidine Sulfonamide EL102: This novel compound has been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle and subsequent arrest of cells in the G2/M phase of the cell cycle.[2]

CIL-102: This agent induces G2/M arrest and apoptosis in colorectal cancer cells.[3][4] Its mechanism involves the upregulation of p21 and GADD45, which are key regulators of the cell cycle.[3][4] This is mediated through the activation of the JNK1/2 and p50/p300 signaling pathways.[3][5]

Signaling Pathway for CIL-102 Induced G2/M Arrest

CIL102 CIL-102 JNK JNK1/2 Activation CIL102->JNK p50 p50/p300 Activation CIL102->p50 p21 p21 Expression JNK->p21 GADD45 GADD45 Expression JNK->GADD45 p50->p21 p50->GADD45 cdc2_cyclinB cdc2/cyclin B1 Inactivation p21->cdc2_cyclinB GADD45->cdc2_cyclinB G2M_arrest G2/M Phase Arrest cdc2_cyclinB->G2M_arrest

Caption: CIL-102 signaling pathway leading to G2/M arrest.

Experimental Protocols

This section provides a detailed methodology for cell cycle analysis using flow cytometry after exposure to a compound such as this compound.

Experimental Workflow

A 1. Cell Seeding & Culture B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Fixation in 70% Ethanol C->D E 5. RNase A Treatment D->E F 6. Propidium Iodide Staining E->F G 7. Flow Cytometry Analysis F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials and Reagents
  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound compound

  • Phosphate-Buffered Saline (PBS), sterile-filtered

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and allow them to attach and grow to the desired confluency (typically 60-70%).

    • Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting:

    • Harvest the cells. For adherent cells, use trypsin to detach them, then neutralize with complete medium. For suspension cells, collect them directly.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[1]

    • Discard the supernatant and wash the cell pellet with PBS. Centrifuge again and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS (e.g., 400 µL).

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[1][6] This helps to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes.[1][6] For long-term storage, cells can be kept in 70% ethanol at 4°C for several weeks.[1][7]

  • Staining:

    • Centrifuge the fixed cells (a higher speed may be required, e.g., 500 x g for 5 minutes) and carefully discard the ethanol.[1][6]

    • Wash the cell pellet twice with PBS.

    • To ensure only DNA is stained, resuspend the pellet in 50 µL of RNase A solution and incubate at room temperature for at least 5-10 minutes.[1][6]

    • Add 400 µL of PI staining solution and mix well.[1]

    • Incubate at room temperature for 10-30 minutes, protected from light.[1][8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI signal (e.g., FL2-A).

    • Acquire at least 10,000 events per sample.[1][6]

    • Use a low flow rate to improve the quality of the data.[1]

    • Gate on single cells to exclude doublets and aggregates.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound (0.1)63.8 ± 2.921.1 ± 2.315.1 ± 1.9
This compound (1.0)45.7 ± 4.215.3 ± 1.939.0 ± 3.5
This compound (10.0)25.1 ± 3.510.2 ± 1.564.7 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

  • High CV of G1 peak: This can be caused by a fast flow rate, improper cell handling, or the use of a fixative other than ethanol.[1] Ensure a low flow rate and gentle handling of cells.

  • Cell Clumping: Ensure a single-cell suspension before fixation.[7] Filtering the stained cells through a nylon mesh may be necessary.[8]

  • Broad S-phase peak: This could be due to asynchronous cell populations or the presence of apoptotic cells. Consider co-staining with an apoptosis marker if necessary.

  • RNA Contamination: Incomplete RNase A digestion can lead to a broadened G1 peak. Ensure the RNase A is active and the incubation time is sufficient.

References

Troubleshooting & Optimization

Optimizing EL-102 concentration for cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of EL-102 in cancer cell line experiments. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel toluidine sulfonamide identified as a potential chemotherapeutic agent.[1] It functions as a dual inhibitor of angiogenesis and apoptosis.[2][3] Its primary mechanisms of action include:

  • Microtubule Destabilization: It inhibits tubulin polymerization, leading to the disruption of microtubules.[1]

  • Inhibition of Hypoxia Signaling: It decreases the expression of Hypoxia-inducible factor 1α (Hif1α) under both normoxic and hypoxic conditions.[1][4]

  • Induction of Apoptosis: Treatment with this compound leads to programmed cell death, confirmed by the cleavage of PARP and induction of caspases 3/7.[1][2][3][4]

EL102_Mechanism_of_Action cluster_input This compound cluster_pathways Cellular Targets & Pathways cluster_effects Downstream Effects EL102 This compound Tubulin Tubulin Polymerization EL102->Tubulin inhibits Hif1a Hif1α Signaling EL102->Hif1a inhibits Caspase Caspase 3/7 Activation EL102->Caspase induces Microtubule Microtubule Destabilization Tubulin->Microtubule Apoptosis Apoptosis Hif1a->Apoptosis (prevents inhibition of) Microtubule->Apoptosis leads to PARP PARP Cleavage Caspase->PARP leads to PARP->Apoptosis confirms

Caption: this compound mechanism of action pathway.

Q2: What is a good starting concentration range for this compound in in vitro experiments?

A2: Based on preclinical data, prostate cancer cell lines show sensitivity to this compound with IC50 (half-maximal inhibitory concentration) values for cell proliferation in the low nanomolar range, typically between 10-50 nM .[2][3] The IC50 for the inhibition of HIF1α signaling is approximately 13 nM.[4] We recommend performing a dose-response curve starting from 1 nM to 1 µM to determine the optimal concentration for your specific cell line and assay.

Q3: Which cancer cell lines have shown sensitivity to this compound?

A3: this compound has demonstrated broad anti-tumor efficacy across a range of solid and liquid tumor cell lines.[4] It has been specifically shown to be effective in:

  • Prostate Cancer: Castration-sensitive (CWR22), castration-resistant (22Rv1), and metastatic (PC3, DU145) cell lines.[1][2][3]

  • Lung Cancer: A poorly differentiated squamous lung carcinoma cell line (DLKP) and its doxorubicin-resistant variant (DLKPA).[1]

  • Multiple Myeloma: Primary tumor cells from patients have shown sensitivity.[4]

Q4: Is this compound effective against multidrug-resistant (MDR) cell lines?

A4: Yes. This compound has been shown to be effective in cell lines with MDR1 (P-glycoprotein/Pgp)-mediated drug resistance.[1] For example, the doxorubicin-resistant lung cancer cell line DLKPA, which is cross-resistant to taxanes like docetaxel and paclitaxel, remains sensitive to this compound.[1] This suggests this compound is not a substrate for the Pgp drug efflux pump and may be useful in a chemotherapy-refractory setting.[1]

Q5: How should I prepare and store this compound stock solutions?

A5: While specific solubility data for this compound is not publicly available, compounds of this nature are typically dissolved in a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Preparation: Dissolve the powdered this compound in 100% DMSO. Gently vortex or sonicate if necessary to ensure it is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Dilution: When preparing for an experiment, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Section 2: Data & Experimental Protocols

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound across various cancer cell lines.

Table 1: Summary of this compound IC50 Values

Cell Line Cancer Type Target/Assay Reported IC50 Citation(s)
Various Solid & Liquid Tumors HIF1α Signaling ~13 nM [4]
Prostate Cancer Cell Lines Prostate Cancer Cell Proliferation 10 - 50 nM [2][3]
CWR22 Prostate Cancer (Androgen-dependent) Cell Proliferation 10 - 50 nM Range [2][3]
22Rv1 Prostate Cancer (Androgen-independent) Cell Proliferation 10 - 50 nM Range [2][3]
DU145 Prostate Cancer (Metastatic) Cell Proliferation 10 - 50 nM Range [2][3]

| PC3 | Prostate Cancer (Metastatic) | Cell Proliferation | 10 - 50 nM Range |[2][3] |

Protocol: Determining the IC50 of this compound via MTT Assay

This protocol outlines a standard procedure for determining the concentration of this compound that inhibits cell growth by 50%.

IC50_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Harvest & Count Cells B 2. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) A->B C 3. Incubate Overnight (Allow cells to attach) B->C E 5. Treat Cells with this compound (Include vehicle control) C->E D 4. Prepare Serial Dilutions of this compound D->E F 6. Incubate for Desired Period (e.g., 48-72 hours) E->F G 7. Add MTT Reagent to each well F->G H 8. Incubate (2-4 hours) (Allow formazan formation) G->H I 9. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) H->I J 10. Read Absorbance (e.g., 570 nm) I->J K 11. Calculate % Viability & Plot Dose-Response Curve J->K L 12. Determine IC50 Value K->L

Caption: Standard experimental workflow for IC50 determination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL) in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the perimeter empty and fill with sterile PBS to reduce evaporation. d. Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment: a. Prepare a 2X serial dilution of this compound in complete medium. Your concentration range should span several orders of magnitude around the expected IC50 (e.g., 1 nM to 1 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control. c. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium. d. Incubate for the desired treatment duration (e.g., 48 or 72 hours).[1]

  • MTT Assay: a. Add 10 µL of MTT stock solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals. c. Carefully aspirate the medium containing MTT. d. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell" blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100 d. Plot the % Viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound concentration.

Troubleshooting_Flow Start Unexpected Result in Viability Assay Q1 Is there high variability between replicates? Start->Q1 A1 Check for: - Inconsistent cell seeding - Pipetting errors - Edge effects on plate - Cell clumping Q1->A1 Yes Q2 Is the IC50 value much higher than expected? Q1->Q2 No A2 Check for: - this compound degradation (improper storage) - Incorrect drug dilution - High cell seeding density - Short incubation time Q2->A2 Yes Q3 Are the control cells growing poorly? Q2->Q3 No A3 Check for: - Mycoplasma contamination - High passage number of cells - Issues with medium/serum - High DMSO concentration Q3->A3 Yes

Caption: A logical flow for troubleshooting common assay issues.

Table 2: Troubleshooting Common Issues

Problem Probable Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors during treatment or reagent addition.- "Edge effect" on the 96-well plate. - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette carefully and change tips appropriately.- Avoid using the outermost wells of the plate; fill them with PBS instead.
IC50 value is significantly higher than published data - Drug Inactivity: this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.- Cell Density: Seeding too many cells can require higher drug concentrations to elicit a response.[5]- Incubation Time: The treatment duration may be too short for this compound to take full effect. - Prepare fresh dilutions from a new aliquot of this compound stock.- Optimize cell seeding density; ensure cells are in the exponential growth phase.- Consider extending the incubation period (e.g., from 48h to 72h).
IC50 value is significantly lower than published data - Low Cell Density: Seeding too few cells can make them overly sensitive to the drug.- Cell Health: Cells may be unhealthy or stressed, increasing their sensitivity. - Titrate cell seeding numbers to find the optimal density for your assay.[5]- Use cells with a low passage number and ensure they are healthy before starting the experiment.
Untreated/Vehicle control cells show low viability - Contamination: Mycoplasma or bacterial contamination can inhibit cell growth.- Reagent/Medium Issues: Problems with serum, medium, or other reagents.- Solvent Toxicity: Final DMSO concentration may be too high. - Regularly test cell cultures for mycoplasma.- Use fresh, pre-tested batches of medium and serum.- Ensure the final DMSO concentration does not exceed 0.1-0.5%. Run a DMSO toxicity curve if unsure.

| No dose-response curve (all cells die or all cells live) | - Incorrect Dilution Series: The concentration range tested is completely outside the active window for the cell line. | - Perform a broad range-finding experiment with serial dilutions spanning many orders of magnitude (e.g., 100 pM to 100 µM) to identify the correct range for a more detailed follow-up experiment. |

References

Technical Support Center: Troubleshooting EL-102 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with the novel research compound EL-102 in aqueous solutions. The following information is designed to help you identify the cause of insolubility and provide systematic approaches to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or cloudiness when I try to dissolve this compound in my aqueous buffer. What is the likely cause?

A1: Precipitation or cloudiness upon dissolving this compound in aqueous solutions is a common indicator of low intrinsic solubility. This can be attributed to several physicochemical properties of the compound, such as high lipophilicity (hydrophobicity), crystalline structure, and molecular size.[1][2] The principle of "like dissolves like" governs solubility, and nonpolar molecules like this compound often have difficulty dissolving in polar solvents such as water.[3][4]

Q2: My initial stock solution of this compound in an organic solvent is clear, but it precipitates when I dilute it into my aqueous experimental medium. Why does this happen?

A2: This phenomenon, known as "crashing out," occurs when the concentration of the organic co-solvent is no longer sufficient to keep this compound dissolved in the final aqueous solution. Many nonpolar compounds require a high percentage of an organic solvent to remain in solution. When this stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically, causing the compound to precipitate.

Q3: Could the pH of my buffer be affecting the solubility of this compound?

A3: Yes, the pH of the solution can significantly impact the solubility of ionizable compounds.[5] If this compound has acidic or basic functional groups, its charge state will change with pH. For a basic compound, solubility will generally increase at a lower pH where it becomes protonated (charged). Conversely, an acidic compound will be more soluble at a higher pH where it is deprotonated (charged). The ionized form of a compound is typically more water-soluble.[5]

Q4: I've noticed that the solubility of this compound seems to decrease over time, even if it initially dissolves. What could be the reason?

A4: This could be due to a transition from a metastable state to a more stable, less soluble crystalline form. It is also possible that the compound is degrading over time in the aqueous buffer, and the degradation products are less soluble. Temperature fluctuations can also affect solubility; a decrease in temperature will generally reduce the solubility of solid solutes.[3]

Troubleshooting Guides

Initial Solubility Assessment

If you are encountering insolubility with this compound, a systematic approach to troubleshooting is recommended. The following guide will walk you through potential solutions.

Troubleshooting Workflow for this compound Insolubility

G start Start: this compound Insoluble in Aqueous Buffer check_stock 1. Verify Stock Solution (Clear, no precipitate?) start->check_stock stock_issue Stock Solution Issue: - Re-dissolve, use fresh solvent - Check for degradation check_stock->stock_issue No stock_ok Stock OK check_stock->stock_ok Yes solvent_test 2. Test Alternative Solvents (e.g., DMSO, Ethanol, PEG 400) stock_ok->solvent_test ph_adjustment 3. Adjust pH of Aqueous Buffer solvent_test->ph_adjustment temp_sonication 4. Apply Gentle Heating or Sonication ph_adjustment->temp_sonication formulation 5. Advanced Formulation Strategies (e.g., co-solvents, surfactants, cyclodextrins) temp_sonication->formulation success Success: this compound Solubilized formulation->success

Caption: A stepwise workflow for troubleshooting the insolubility of this compound.

Solvent Selection and Optimization

The choice of solvent is critical for achieving a stable solution of this compound.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble
PBS (pH 7.4)< 0.01Insoluble in physiological buffer
DMSO> 50Recommended for stock solutions
Ethanol15Can be used as a co-solvent
PEG 40025Useful for in vivo formulations
Methanol10Volatile, use with caution

Note: This data is hypothetical for the illustrative compound this compound.

Effect of pH on this compound Solubility

If this compound is ionizable, adjusting the pH of the aqueous buffer can be a highly effective method to increase its solubility.

Table 2: pH-Dependent Aqueous Solubility of this compound

Buffer pHSolubility (µg/mL)Implication
4.025Increased solubility at acidic pH suggests this compound may be a weak base.
5.010
6.02
7.4< 1Insoluble at physiological pH.
8.0< 1
9.0< 1

Note: This data is hypothetical for the illustrative compound this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound that can be diluted into aqueous buffers for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).

  • Weigh the calculated amount of this compound powder accurately and transfer it to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the mixture thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Aqueous Solubility of this compound

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed tube. The amount should be more than what is expected to dissolve.

  • Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • The measured concentration represents the equilibrium solubility of this compound in that specific buffer and temperature.

Hypothetical Signaling Pathway for this compound

For context, should this compound be an inhibitor in a signaling pathway, understanding its mechanism is key. Below is a hypothetical pathway where this compound acts as an inhibitor of Kinase B.

Hypothetical Kinase Cascade Inhibited by this compound

G cluster_0 Cell Signaling Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse EL102 This compound EL102->KinaseB Inhibits

Caption: this compound as a putative inhibitor of Kinase B in a signaling cascade.

References

Potential off-target effects of EL-102 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of EL-102, a potent inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38 alpha. Here you will find troubleshooting guides, FAQs, and detailed protocols to help ensure the successful design and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule inhibitor that primarily targets the ATP-binding site of MAPK14 (p38α), a key serine/threonine kinase involved in cellular responses to stress and cytokines.[1][2] By inhibiting MAPK14, this compound blocks the phosphorylation of downstream substrates, such as MAPKAPK2 (MK2) and transcription factors like ATF2, which are involved in inflammation, cell differentiation, and apoptosis.[1][3]

Q2: What is the selectivity profile of this compound against other kinases? A2: While this compound is highly potent against MAPK14, it exhibits some off-target activity at higher concentrations, which is common among kinase inhibitors targeting the conserved ATP-binding pocket.[4][5] Key off-targets include other p38 isoforms and several kinases outside the MAPK family. A summary of its activity is provided in Table 1. Comprehensive kinome screening is recommended to fully characterize its effects in your specific model system.[6][7]

Q3: What are the recommended working concentrations for this compound in cell-based assays? A3: The optimal concentration of this compound depends on the cell type, experimental duration, and specific research question. Based on its potency profile (see Table 2), we recommend starting with a dose-response experiment. For selective inhibition of MAPK14, concentrations between 50 nM and 200 nM are generally effective. Concentrations exceeding 1 µM may lead to significant off-target effects and should be interpreted with caution.

Q4: What are the essential control experiments to include when using this compound? A4: To ensure that the observed phenotype is a direct result of MAPK14 inhibition, several controls are crucial:

  • Inactive Control: Use a structurally similar but biologically inactive analog of this compound, if available.

  • Genetic Rescue/Validation: Compare the effects of this compound with results from siRNA/shRNA knockdown or CRISPR/Cas9 knockout of MAPK14. A rescue experiment, where an inhibitor-resistant MAPK14 mutant is expressed, can provide definitive evidence of on-target activity.

  • Orthogonal Inhibitors: Use an alternative, structurally distinct MAPK14 inhibitor with a different off-target profile to confirm that the biological effect is consistent.[8]

  • Dose-Response Analysis: Demonstrate that the biological effect is dose-dependent and correlates with the inhibition of MAPK14 phosphorylation.

Troubleshooting Guides

Problem 1: My experimental results with this compound do not align with my MAPK14 genetic knockdown (e.g., siRNA, CRISPR) data.

Possible CauseRecommended Solution
Off-Target Effects At the concentration used, this compound may be inhibiting other kinases that contribute to the observed phenotype.[9][10] This can lead to a different outcome than the specific genetic loss of MAPK14.
Solution: Perform a dose-response experiment to determine the lowest effective concentration of this compound. Cross-reference your observed phenotype with the known off-targets of this compound (see Table 1). Test a structurally different MAPK14 inhibitor to see if the phenotype is reproduced.[8]
Incomplete Knockdown Genetic knockdown methods like siRNA may not completely abolish protein function, whereas a potent small molecule inhibitor can.
Solution: Confirm the efficiency of your knockdown via Western blot or qPCR. Titrate this compound to a concentration that mimics the level of inhibition achieved by your knockdown to draw a more accurate comparison.
Compensation Mechanisms Chronic loss of MAPK14 via genetic methods can lead to the activation of compensatory signaling pathways not seen with acute pharmacological inhibition.
Solution: Perform a time-course experiment with this compound to distinguish between acute effects (hours) and potential long-term adaptations (days).

Problem 2: I observe the expected inhibition of my target pathway but also see unexpected cellular effects, such as altered viability or morphology.

Possible CauseRecommended Solution
Off-Target Kinase Inhibition The unexpected effects may be due to the inhibition of kinases involved in cell survival or cytoskeletal regulation (e.g., SRC, LCK). This is more likely at higher concentrations of this compound.
Solution: Lower the concentration of this compound to the minimum required for MAPK14 inhibition. Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that you are engaging off-targets at the concentrations causing the unexpected phenotype.[11][12]
On-Target Toxicity Inhibition of MAPK14 itself can lead to apoptosis or cell cycle arrest in certain cell lines, as p38 signaling can be both pro-survival and pro-apoptotic depending on the context.[2][3]
Solution: Validate that the unexpected effect is on-target by comparing it with MAPK14 knockdown. Review literature specific to your cell model to understand the role of p38 signaling in its survival.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound This table summarizes the inhibitory activity of this compound against its primary target and key off-targets identified through a broad kinase screen.[13]

Kinase TargetKinase FamilyIC50 (nM)Notes
MAPK14 (p38α) Serine/Threonine15 Primary Target
MAPK11 (p38β)Serine/Threonine855.7-fold less potent than p38α
GSK3BSerine/Threonine950Potential off-target at high concentrations
SRCTyrosine1,200Potential off-target at high concentrations
LCKTyrosine2,500Potential off-target at high concentrations
MAPK8 (JNK1)Serine/Threonine>10,000Highly selective over JNK family
MAPK1 (ERK2)Serine/Threonine>10,000Highly selective over ERK family

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Concentration RangeExpected EffectRecommendation
50 - 200 nMSelective MAPK14 Inhibition: Minimal engagement of known off-targets.Ideal for studying MAPK14-specific functions.
200 nM - 1 µMp38 Family Inhibition: Potent inhibition of both p38α and p38β isoforms.Use if targeting the p38 family is intended. Interpret data with caution.
> 1 µMMulti-Kinase Inhibition: Significant inhibition of off-targets (GSK3B, SRC, etc.).Not recommended for selective studies. Data may be difficult to interpret.

Visualizations

MAPK14_Pathway stimuli Stress / Cytokines (UV, TNF-α) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k mkk MKK3 / MKK6 map3k->mkk mapk14 MAPK14 (p38α) mkk->mapk14 downstream_kinases Downstream Kinases (MK2, MSK1) mapk14->downstream_kinases transcription_factors Transcription Factors (ATF2, STAT1) mapk14->transcription_factors el102 This compound el102->mapk14 response Cellular Response (Inflammation, Apoptosis) downstream_kinases->response transcription_factors->response

Caption: Simplified MAPK14 (p38α) signaling pathway inhibited by this compound.

Off_Target_Workflow start Observation: Unexpected Phenotype with this compound q1 Does phenotype persist at lowest effective concentration? start->q1 on_target Conclusion: Likely On-Target Effect of MAPK14 q1->on_target No off_target_path Hypothesis: Potential Off-Target Effect q1->off_target_path Yes step1 Step 1: Use Orthogonal Inhibitor (Different scaffold, same target) off_target_path->step1 q2 Is phenotype reproduced? step1->q2 q2->on_target Yes step2 Step 2: Confirm Target Engagement (e.g., Cellular Thermal Shift Assay) q2->step2 No step3 Step 3: Profile against Kinome Panel (Identify specific off-targets) step2->step3 end Conclusion: Confirmed Off-Target Effect step3->end

Caption: Experimental workflow for investigating potential off-target effects.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[11] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[14]

Materials:

  • Cells of interest

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Liquid nitrogen

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge capable of handling PCR tubes/plates

  • Reagents and equipment for Western blotting (SDS-PAGE, antibodies for MAPK14 and a loading control like GAPDH)

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping or trypsinization. Wash twice with ice-cold PBS containing inhibitors.

    • Resuspend the cell pellet in PBS with inhibitors to a final concentration of approximately 10^7 cells/mL.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysate by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (soluble protein fraction).

  • Heat Challenge:

    • Aliquot the soluble lysate from each treatment group (this compound vs. vehicle) into separate PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control (room temperature).

    • After heating, cool the samples at room temperature for 3 minutes.

  • Separation of Aggregated Protein:

    • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Analysis by Western Blot:

    • Normalize protein concentration for all samples.

    • Analyze the soluble fractions by SDS-PAGE and Western blot.

    • Probe the membrane with a primary antibody against MAPK14. A loading control antibody (e.g., GAPDH, which should remain stable across the lower temperature range) should also be used.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble MAPK14 will decrease as the temperature increases, indicating denaturation.

    • In the this compound-treated samples, MAPK14 will be stabilized. This will result in a "thermal shift," where more MAPK14 remains soluble at higher temperatures compared to the vehicle control.

    • Plot the band intensity of soluble MAPK14 against temperature for both treatment groups to visualize the melting curve and confirm target engagement.

References

How to assess the stability of EL-102 in experimental media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the stability of the investigational compound EL-102 in various experimental media. It includes troubleshooting advice, detailed experimental protocols, and data interpretation guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reasons to assess the stability of this compound in experimental media?

A1: Assessing the stability of this compound is critical for several reasons:

  • Data Integrity: Unstable compounds can degrade during an experiment, leading to an underestimation of their true potency or effect.[1][2] Knowing the stability profile ensures that the observed biological activity is attributable to the compound itself and not its degradants.

  • Understanding Pharmacokinetics: In biological matrices like plasma, instability can lead to rapid clearance and a short half-life, impacting the compound's in vivo performance.[3][4]

  • Prodrug Activation: For prodrugs, controlled degradation in plasma is the intended mechanism of action. Stability studies help quantify this conversion rate.[3][4]

  • Formulation Development: Understanding degradation pathways helps in developing stable formulations by identifying excipients and storage conditions that minimize degradation.[5][6]

Q2: My this compound concentration is decreasing rapidly in plasma. What are the likely causes and what should I do?

A2: Rapid degradation in plasma is often due to enzymatic activity, particularly from esterases and hydrolases that are abundant in plasma.[3][7]

  • Troubleshooting Steps:

    • Confirm the Degradation: Ensure the loss is not due to non-specific binding to labware or issues with the analytical method.[2]

    • Use Heat-Inactivated Plasma: Repeat the experiment with plasma that has been heat-inactivated to denature enzymes. If stability improves, enzymatic degradation is the likely cause.

    • Add Enzyme Inhibitors: Use broad-spectrum esterase inhibitors to see if degradation can be prevented. This can help confirm the class of enzymes responsible.

    • Analyze for Metabolites: Use LC-MS/MS to identify the degradation products. This can confirm the metabolic pathway (e.g., hydrolysis of an ester group).[8]

Q3: I'm seeing inconsistent stability results for this compound in my cell culture medium. What could be causing this variability?

A3: Inconsistent results in cell culture media can stem from several factors:

  • Media Composition: Components in the media, such as cysteine or certain metal ions, can directly impact compound stability.[9][10] Ensure you use the exact same formulation and lot number for each experiment.

  • pH and Temperature Fluctuations: Small changes in pH or temperature can accelerate degradation.[11] Ensure incubators are properly calibrated and media pH is consistent.

  • Light Exposure: If this compound is photolabile, exposure to ambient light during experimental setup can cause degradation.[5][11][12] Work in a light-controlled environment if necessary.

  • Interaction with Supplements: Supplements like fetal bovine serum (FBS) contain enzymes that can degrade the compound. Test stability in both the base medium and the fully supplemented medium.

Q4: How do I differentiate between chemical degradation and biological (enzymatic) degradation?

A4: A systematic approach is required:

  • Buffer vs. Biological Matrix: First, assess the stability of this compound in a simple aqueous buffer (e.g., PBS) at the same pH and temperature as your experimental medium. This establishes the baseline chemical stability.[11]

  • Acellular vs. Cellular Medium: Compare stability in sterile, acellular cell culture medium versus the same medium in the presence of cells. Increased degradation in the presence of cells suggests cellular metabolism.

  • Active vs. Inactivated Matrix: For plasma or serum, compare the stability in the normal (active) matrix versus a heat-inactivated or enzyme-inhibited matrix.[3] A significant difference points to enzymatic degradation.

Experimental Protocols & Data

Protocol 1: Plasma Stability Assessment

Objective: To determine the rate of degradation of this compound in plasma from various species (e.g., human, rat, mouse).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compound (e.g., a compound with known high and low stability)

  • Pooled plasma (Human, Rat, Mouse), stored at -80°C

  • Acetonitrile with an internal standard (IS) for reaction termination

  • 96-well plates, pipettes, incubator, centrifuge

  • LC-MS/MS system for analysis[8]

Procedure:

  • Thaw plasma on ice and centrifuge to remove any precipitates.

  • Pre-warm the plasma to 37°C.

  • Spike this compound into the plasma to a final concentration of 1 µM. Mix gently.

  • Immediately take a sample for the T=0 time point by transferring an aliquot into a 96-well plate containing cold acetonitrile with IS to stop the reaction.

  • Incubate the remaining plasma mixture at 37°C.

  • Take samples at subsequent time points (e.g., 15, 30, 60, 120 minutes) and terminate the reaction as in step 4.[3]

  • Once all time points are collected, centrifuge the 96-well plate to pellet precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.[1][3]

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log of the % remaining versus time.

  • The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).[4]

Hypothetical Stability Data for this compound in Plasma

Time (min)Human Plasma (% Remaining)Rat Plasma (% Remaining)Mouse Plasma (% Remaining)
0100100100
1585.270.155.4
3072.549.230.7
6052.624.29.4
12027.75.8<1
Half-Life (t½) ~55 min ~25 min ~15 min
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stressed conditions. This helps develop a stability-indicating analytical method.[6][13][14]

Materials:

  • This compound

  • Solutions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)

  • High-intensity UV/Vis light source

  • Oven for thermal stress

  • LC-MS/MS system

Procedure: A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.[5]

  • Hydrolytic Stress:

    • Dissolve this compound in solutions of 0.1 M HCl, 0.1 M NaOH, and neutral water.

    • Incubate at a controlled temperature (e.g., 60°C) and sample at various time points.

    • Neutralize acidic/basic samples before analysis.

  • Oxidative Stress:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.[5]

    • Incubate at room temperature and protect from light. Sample at various time points.

  • Photolytic Stress:

    • Expose a solution of this compound and the solid compound to a calibrated light source (e.g., >1.2 million lux hours).

    • Include a dark control sample wrapped in foil.

  • Thermal Stress:

    • Expose solid this compound to elevated temperatures (e.g., 80°C) for an extended period.

Analysis:

  • Analyze all stressed samples by a high-resolution LC-MS/MS method to separate and identify the parent compound and any new peaks corresponding to degradation products.[8][15]

Hypothetical Forced Degradation Results for this compound

Condition% DegradationMajor Degradants Observed (m/z)Potential Pathway
0.1 M HCl, 60°C, 24h18.5%m/z 254 (Hydrolyzed Ester)Acid Hydrolysis
0.1 M NaOH, RT, 4h22.1%m/z 254 (Hydrolyzed Ester)Base Hydrolysis
3% H₂O₂, RT, 8h12.3%m/z 312 (N-Oxide)Oxidation
UV/Vis Light, 72h8.9%m/z 294 (Isomer)Photochemical Isomerization
80°C Solid, 7 days< 2%-Thermally Stable

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock Solution spike Spike this compound into Media (1 µM) prep_compound->spike prep_media Thaw/Prepare Experimental Media (Plasma, Cell Media, etc.) prep_media->spike t0 Sample T=0 Quench Immediately spike->t0 Start incubate Incubate at 37°C spike->incubate quench Quench Samples (e.g., Acetonitrile + IS) t0->quench sampling Sample at Time Points (15, 30, 60, 120 min) incubate->sampling sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc_remain Calculate % Remaining analyze->calc_remain calc_half Determine Half-Life (t½) calc_remain->calc_half G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation EL102 This compound (m/z 296) (Ester Moiety) Hydrolyzed Degradant A (m/z 254) (Carboxylic Acid) EL102->Hydrolyzed Acid/Base or Esterase Activity Oxidized Degradant B (m/z 312) (N-Oxide) EL102->Oxidized H₂O₂ or Metabolic Oxidation

References

EL-102 Technical Support Center: Minimizing Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing and minimizing toxicities associated with the investigational HIF-1α inhibitor, EL-102, during preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] Under hypoxic conditions, often found in solid tumors, HIF-1α promotes the transcription of genes involved in angiogenesis, cell survival, and metabolism, which contribute to tumor growth and progression.[2][3] this compound is designed to antagonize these effects, thereby inhibiting tumor growth.[1]

Q2: What are the potential on-target and off-target toxicities of inhibiting HIF-1α?

A2: HIF-1α is also involved in normal physiological processes. Therefore, its inhibition may lead to on-target toxicities. These can include impaired wound healing, cardiovascular effects, and erythropoiesis modulation, as HIF-1α plays a role in these processes. Off-target toxicities are dependent on the specific kinase profile of this compound and are investigated during preclinical safety assessments.

Q3: What are the most common adverse events observed with this compound in animal studies?

A3: Based on preclinical studies with agents targeting similar pathways, the most commonly observed adverse events for a potent inhibitor like this compound could include myelosuppression (particularly neutropenia) and gastrointestinal (GI) toxicity (diarrhea, weight loss). Researchers should monitor for these potential side effects closely.

Q4: How should I determine the starting dose for my in vivo efficacy and toxicity studies?

A4: A dose range-finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD).[4][5] This study involves administering escalating doses of this compound to a small number of animals to identify a dose that causes manageable toxicity.[6][7] The results of the DRF study will inform the dose selection for larger efficacy and safety studies.

Troubleshooting Guides

Issue 1: Managing Myelosuppression

Problem: After administration of this compound, a significant decrease in white blood cell counts, particularly neutrophils, is observed.

Troubleshooting Steps:

  • Confirm Myelosuppression:

    • Perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment (e.g., days 4, 7, 14).

    • A marked decrease in neutrophils below the normal range indicates myelosuppression.[8]

  • Dose Adjustment:

    • If severe myelosuppression is observed, consider a dose reduction of 20-25% in subsequent cohorts.

    • Evaluate if the lower dose maintains efficacy while reducing toxicity.

  • Supportive Care:

    • For animals with severe neutropenia, consider prophylactic antibiotic therapy to prevent opportunistic infections.[9]

    • Ensure a sterile environment and high-quality husbandry.

  • Evaluate Schedule Modification:

    • Investigate alternative dosing schedules. For example, instead of daily dosing, a schedule of 5 days on, 2 days off might allow for bone marrow recovery.

Issue 2: Mitigating Gastrointestinal (GI) Toxicity

Problem: Animals treated with this compound exhibit significant weight loss, diarrhea, and reduced food intake.

Troubleshooting Steps:

  • Quantify GI Toxicity:

    • Monitor body weight daily.

    • Score stool consistency using a standardized scale.

    • Measure daily food and water intake.

  • Supportive Care:

    • Provide highly palatable and easily digestible food to encourage eating.[10]

    • Administer subcutaneous or intravenous fluids to combat dehydration if necessary.[10]

    • Consider anti-diarrheal agents if diarrhea is severe, after consulting with a veterinarian.

  • Dose and Formulation:

    • As with myelosuppression, a dose reduction may be necessary.

    • Evaluate the formulation and vehicle. An alternative formulation may improve tolerability.

  • Pharmacokinetic Analysis:

    • Assess the pharmacokinetic profile of this compound. High peak concentrations (Cmax) may be associated with acute GI toxicity. A formulation that provides a lower Cmax over a longer period might be better tolerated.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study of this compound in Mice

Dose Group (mg/kg/day, p.o.)Number of AnimalsMean Body Weight Change (Day 7)Key Observations
Vehicle Control3+5%No adverse findings
103+2%No adverse findings
303-5%Mild, transient lethargy
1003-15%Moderate lethargy, soft stools
2003-25% (euthanized day 5)Severe lethargy, diarrhea, significant weight loss

Based on this hypothetical data, the MTD might be estimated to be around 100 mg/kg/day for a 7-day study.

Table 2: Hypothetical Hematological Findings in a 28-Day Rat Toxicity Study

ParameterVehicle ControlThis compound (20 mg/kg)This compound (60 mg/kg)
White Blood Cells (x10³/µL)10.5 ± 1.58.2 ± 1.14.1 ± 0.8
Neutrophils (x10³/µL)2.1 ± 0.51.5 ± 0.40.8 ± 0.3
Platelets (x10³/µL)850 ± 120790 ± 110650 ± 95

*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to vehicle control. This table illustrates a dose-dependent myelosuppressive effect.

Experimental Protocols

Protocol 1: Assessment of Myelosuppression in Mice
  • Animal Model: Male BDF1 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (n=5)

    • Group 2: this compound Low Dose (e.g., 20 mg/kg, n=5)

    • Group 3: this compound Mid Dose (e.g., 60 mg/kg, n=5)

    • Group 4: this compound High Dose (e.g., 180 mg/kg, n=5)

  • Dosing: Administer this compound or vehicle orally once daily for 14 days.

  • Blood Collection: Collect approximately 50 µL of blood via tail vein or submandibular bleed at baseline (Day 0) and on Days 7 and 14.

  • Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer validated for mouse blood.

  • Endpoint: Evaluate changes in total white blood cells, neutrophils, lymphocytes, red blood cells, and platelets.[8]

Protocol 2: Evaluation of Gastrointestinal Toxicity in Rats
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Groups: As described in Protocol 1, with appropriate dose adjustments for rats based on DRF studies.

  • Dosing: Administer this compound or vehicle orally once daily for 28 days.

  • Clinical Observations:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (lethargy, hunched posture) twice daily.

    • Score fecal consistency daily (e.g., 1=normal, 2=soft, 3=diarrhea).

  • Necropsy and Histopathology:

    • At the end of the study, euthanize animals and perform a full necropsy.

    • Collect sections of the stomach, duodenum, jejunum, ileum, and colon.

    • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Stain sections with hematoxylin and eosin (H&E) for histopathological evaluation of mucosal injury, inflammation, or other abnormalities.[11]

Visualizations

HIF-1a Signaling Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) cluster_nucleus HIF1a_normoxia HIF-1α PHD PHD enzymes HIF1a_normoxia->PHD O2 present VHL VHL HIF1a_normoxia->VHL Binds hydroxylated HIF-1α PHD->HIF1a_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization (No O2 for PHD) HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to DNA Nucleus Nucleus Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription EL102 This compound EL102->HIF1a_hypoxia Inhibits In_Vivo_Toxicity_Workflow start Start: New Compound (this compound) drf Dose Range-Finding (DRF) Study (Acute Toxicity, MTD determination) start->drf repeat_dose Repeat-Dose Toxicity Study (e.g., 28-day in Rodents) drf->repeat_dose Inform Dose Selection monitoring In-life Monitoring (Clinical signs, Body weight, Food/Water intake) repeat_dose->monitoring sampling Terminal Sample Collection (Blood for Hematology & Clinical Chemistry, Organs for Histopathology) monitoring->sampling analysis Data Analysis & Interpretation (Statistical analysis, Pathologist review) sampling->analysis report Toxicology Report & Risk Assessment analysis->report Toxicity_Management_Decision_Tree observe_ae Adverse Event (AE) Observed (e.g., >15% weight loss, severe neutropenia) is_severe Is AE severe or life-threatening? observe_ae->is_severe is_related Is AE likely related to this compound? is_severe->is_related No stop_dosing Stop Dosing & Provide Supportive Care is_severe->stop_dosing Yes dose_reduction Consider Dose Reduction in next cohort is_related->dose_reduction Yes continue_monitor Continue Dosing with Close Monitoring is_related->continue_monitor Uncertain no_action No Action Required, Continue Study Protocol is_related->no_action No stop_dosing->dose_reduction schedule_mod Consider Schedule Modification dose_reduction->schedule_mod

References

Technical Support Center: Enhancing Prostate Cancer Research with the EL-102 and Docetaxel Combination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the novel investigational agent EL-102 in combination with the chemotherapy drug docetaxel. This resource provides essential information, troubleshooting guidance, and detailed protocols to facilitate your experimental success in harnessing the synergistic potential of this drug combination for prostate cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a dual-action small molecule inhibitor. Its primary mechanisms of action are the promotion of apoptosis and the inhibition of angiogenesis. It achieves this by inhibiting Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling, which is crucial for tumor cell adaptation to low oxygen environments, and by inducing the Caspase 3/7 apoptotic cascade, which leads to programmed cell death.[1][2][3] this compound has demonstrated equal activity in both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.[1][2][3]

Q2: What is the rationale for combining this compound with docetaxel?

A2: Docetaxel is a taxane-based chemotherapy that works by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Preclinical studies have shown that the combination of this compound and docetaxel results in greater inhibition of prostate cancer tumor growth than either drug administered alone, suggesting a synergistic or additive effect.[1][2][4] This enhanced efficacy may provide a more potent therapeutic strategy for prostate cancer.

Q3: Does this compound show efficacy in docetaxel-resistant models?

A3: this compound has shown the potential to circumvent common mechanisms of chemotherapy resistance. It is not a substrate for the drug efflux pumps Multidrug Resistance Protein 1 (MDR1) and Breast Cancer Resistance Protein (BCRP), which are often responsible for acquired resistance to drugs like docetaxel.[1] This suggests that this compound may retain its activity in tumors that have become resistant to docetaxel or other chemotherapies.

Q4: What are the typical effective concentrations for this compound in vitro?

A4: In preclinical studies using various prostate cancer cell lines (including CWR22, 22Rv1, PC3, and DU145), this compound has demonstrated potent anti-proliferative activity with IC50 values typically in the range of 10-50 nM.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Higher than expected IC50 values for this compound - Cell line variability or passage number.- Purity and stability of the this compound compound.- Assay conditions (e.g., seeding density, incubation time).- Ensure consistent cell line source and use low passage numbers.- Verify the integrity of the this compound stock solution; store as recommended and avoid repeated freeze-thaw cycles.- Optimize cell seeding density and assay duration for your specific cell line.
Lack of synergy between this compound and docetaxel - Suboptimal drug concentrations or ratio.- Inappropriate scheduling of drug administration (e.g., simultaneous vs. sequential).- Cell line-specific resistance mechanisms.- Perform a dose-matrix experiment to test a range of concentrations for both drugs to identify synergistic ratios.- Experiment with different administration schedules (e.g., pre-treatment with one drug before adding the second).- Characterize the resistance profile of your cell line.
Inconsistent results in in vivo xenograft studies - Variability in tumor implantation and growth.- Issues with drug formulation, dosage, or administration route.- Animal health and welfare.- Standardize tumor cell implantation techniques and randomize animals into treatment groups.- Ensure proper formulation and solubility of both drugs for in vivo use. Confirm accurate dosing and administration.- Closely monitor animal health and adhere to ethical guidelines.
Difficulty in detecting apoptosis - Assay sensitivity or timing.- Apoptosis pathway may be dysregulated in the cell line.- Use multiple, complementary apoptosis assays (e.g., Caspase 3/7 activity, PARP cleavage, Annexin V staining).- Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Verify the expression and function of key apoptotic proteins in your cell line.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAndrogen SensitivityThis compound IC50 (nM)Reference
CWR22Androgen-dependent10-50[1][2]
22Rv1Androgen-independent10-50[1][2]
PC3Androgen-independent10-50[1][2]
DU145Androgen-independent10-50[1][2]

Table 2: In Vivo Efficacy of this compound and Docetaxel Combination in CWR22 Xenograft Model

Treatment GroupDosageTumor Volume Reduction vs. ControlReference
Vehicle Control--[5]
Docetaxel12 mg/kgSignificant[5]
This compound12 mg/kgSignificant[5]
This compound15 mg/kgSignificant[5]
Docetaxel + this compound12 mg/kg + 12 mg/kgGreater than either agent alone[5]
Docetaxel + this compound12 mg/kg + 15 mg/kgGreater than either agent alone[5]

Note: The data in Table 2 is a qualitative summary based on the provided reference. For detailed quantitative data, please refer to the original publication.

Experimental Protocols

1. Cell Viability (IC50 Determination) Assay

  • Principle: To determine the concentration of a drug that inhibits cell viability by 50% (IC50). This protocol is a representative method and may require optimization for specific cell lines.

  • Methodology:

    • Seed prostate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and docetaxel, both individually and in combination at various ratios.

    • Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

    • Incubate the plates for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

2. In Vivo Xenograft Study

  • Principle: To evaluate the anti-tumor efficacy of this compound and docetaxel, alone and in combination, in a murine xenograft model of human prostate cancer.

  • Methodology:

    • Subcutaneously implant CWR22 human prostate cancer cells into the flank of immunocompromised mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups: Vehicle control, this compound alone, docetaxel alone, and this compound + docetaxel combination.

    • Administer the treatments according to a pre-defined schedule (e.g., 5 days on, 2 days off).[5] Dosing may be performed via intraperitoneal injection or oral gavage, depending on the drug's formulation.

    • Measure tumor volume (e.g., using calipers) and mouse body weight at regular intervals (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

EL102_Mechanism_of_Action cluster_0 Hypoxic Conditions cluster_1 This compound Action cluster_2 Cellular Effects HIF-1a HIF-1a Angiogenesis Angiogenesis HIF-1a->Angiogenesis Promotes This compound This compound This compound->HIF-1a Inhibits Caspase 3/7 Caspase 3/7 This compound->Caspase 3/7 Induces Apoptosis Apoptosis Caspase 3/7->Apoptosis Executes

Caption: Mechanism of action of this compound.

Docetaxel_Mechanism_of_Action Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Stabilization->Cell_Cycle_Arrest Causes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Docetaxel.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Prostate Cancer Cell Lines IC50_Determination IC50 Determination (this compound, Docetaxel, Combination) Cell_Culture->IC50_Determination Synergy_Analysis Synergy Analysis (e.g., Combination Index) IC50_Determination->Synergy_Analysis Xenograft_Model CWR22 Xenograft Model Treatment Treatment with this compound, Docetaxel, and Combination Xenograft_Model->Treatment Efficacy_Assessment Tumor Volume and Body Weight Measurement Treatment->Efficacy_Assessment

Caption: Experimental workflow overview.

References

Addressing variability in EL-102 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to EL-102

This compound is a novel, potent, and selective small molecule inhibitor of the Variability-Associated Kinase (VAK), a key enzyme in the cellular stress response pathway. Dysregulation of the VAK pathway has been implicated in a variety of cellular models of disease, making this compound a valuable tool for researchers in drug development and cell biology. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers achieve consistent and reliable results in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of Variability-Associated Kinase (VAK). By binding to the ATP-binding pocket of VAK, this compound prevents the phosphorylation of its downstream target, Substrate of VAK (SVAK), thereby inhibiting the VAK signaling pathway.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is supplied as a lyophilized powder. We recommend reconstituting it in DMSO to create a stock solution. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced artifacts.

Q3: What is the stability of this compound in solution?

A3: Once reconstituted in DMSO, the this compound stock solution is stable for up to 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles. For working solutions diluted in aqueous buffers, it is recommended to prepare them fresh for each experiment.

Q4: Can this compound be used in animal models?

A4: While this compound has been primarily characterized for in vitro use, preliminary studies have shown its potential for in vivo applications. For specific protocols and formulation advice for animal studies, please contact our technical support team.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Q: We are observing significant well-to-well and day-to-day variability in our cell-based assays when using this compound. What are the potential causes and solutions?

A: Variability in cell-based assays can arise from several factors. The following table outlines common sources of variability and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendation
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
Inconsistent Cell Seeding Density Use a calibrated automated cell counter for accurate and consistent cell seeding.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
Variability in this compound Dilution Prepare a master mix of the final this compound concentration to add to the wells, rather than performing serial dilutions directly in the assay plate.
Inconsistent Incubation Times Ensure precise and consistent incubation times for all plates and experimental repeats.
Solvent (DMSO) Concentration Maintain a final DMSO concentration below 0.1% in all wells, including vehicle controls.
Issue 2: Lower than Expected Potency (High IC50 Value)

Q: The IC50 value we are measuring for this compound is significantly higher than what is reported in the literature. What could be causing this discrepancy?

A: A higher than expected IC50 value can be due to several experimental variables. Consider the following factors:

Potential Cause Troubleshooting Recommendation
High ATP Concentration in Kinase Assay If performing a biochemical kinase assay, ensure the ATP concentration is at or near the Km for VAK. High ATP levels will compete with this compound and increase the apparent IC50.
Presence of Serum in Cell Culture Media Serum proteins can bind to small molecules like this compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the treatment period.
Incorrect Dilution of this compound Stock Verify the concentration of your DMSO stock solution. If possible, confirm the concentration using a spectrophotometer.
Degradation of this compound Ensure the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Cell Type and Expression Level of VAK The potency of this compound can vary between different cell lines depending on the expression level of the VAK target. Confirm VAK expression in your cell line of interest.
Issue 3: Off-Target Effects or Cellular Toxicity

Q: We are observing cellular toxicity at concentrations where we expect to see specific inhibition of the VAK pathway. How can we address this?

A: Distinguishing specific pathway inhibition from general cellular toxicity is crucial.

Potential Cause Troubleshooting Recommendation
High Concentrations of this compound Perform a dose-response curve to determine the optimal concentration range for VAK inhibition without inducing significant toxicity.
Solvent (DMSO) Toxicity Ensure the final DMSO concentration is below 0.1%. Run a vehicle-only control to assess the effect of the solvent on cell viability.
Off-Target Kinase Inhibition At higher concentrations, this compound may inhibit other kinases. Consider using a lower concentration or a structurally unrelated VAK inhibitor as a control.
Assay-Specific Artifacts Some assay reagents can interfere with this compound. For example, in luciferase-based assays, the inhibitor might directly inhibit the luciferase enzyme.

Experimental Protocols

Protocol 1: In Vitro VAK Kinase Assay

This protocol describes a radiometric filter-binding assay to measure the kinase activity of purified VAK enzyme.

Materials:

  • Purified recombinant VAK enzyme

  • VAK substrate peptide (e.g., biotinylated-SVAKtide)

  • This compound

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-33P]ATP

  • 100 mM ATP stock solution

  • Streptavidin-coated filter plates

  • Wash buffer (PBS with 0.1% Tween-20)

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add 5 µL of the this compound dilution or vehicle (DMSO).

  • Add 20 µL of a solution containing VAK enzyme and the SVAKtide substrate in kinase reaction buffer.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 25 µL of a solution containing [γ-33P]ATP and unlabeled ATP in kinase reaction buffer. The final ATP concentration should be at the Km for VAK.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 2% phosphoric acid.

  • Transfer the reaction mixture to a streptavidin-coated filter plate and incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind.

  • Wash the plate three times with wash buffer to remove unincorporated [γ-33P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Plot the data as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of SVAK Phosphorylation in Cells

This protocol allows for the assessment of this compound activity in a cellular context by measuring the phosphorylation of its direct downstream target, SVAK.

Materials:

  • Cells expressing VAK and SVAK

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SVAK and anti-total-SVAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-SVAK primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-SVAK antibody as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of SVAK phosphorylation.

Mandatory Visualizations

VAK_Signaling_Pathway Extracellular_Signal Extracellular Stress Signal Receptor Membrane Receptor Extracellular_Signal->Receptor VAK VAK Receptor->VAK Activation SVAK SVAK VAK->SVAK Phosphorylation pSVAK p-SVAK SVAK->pSVAK Downstream_Response Cellular Stress Response pSVAK->Downstream_Response EL102 This compound EL102->VAK

Caption: The VAK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells western_blot Western Blot for p-SVAK / Total SVAK lyse_cells->western_blot data_analysis Data Analysis and IC50 Determination western_blot->data_analysis end End data_analysis->end

Caption: Workflow for determining the cellular potency of this compound.

Troubleshooting_Logic problem High Variability in Results? check_cells Check Cell Health and Passage Number problem->check_cells Yes contact_support Contact Technical Support problem->contact_support No check_seeding Verify Seeding Density check_cells->check_seeding check_reagents Prepare Fresh This compound Dilutions check_seeding->check_reagents use_master_mix Use Master Mix for Compound Addition check_reagents->use_master_mix problem_solved Problem Resolved use_master_mix->problem_solved

Caption: A logical approach to troubleshooting high variability.

Validation & Comparative

A Comparative Guide to HIF-1α Inhibitors in Oncology: EL-102 vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy.[1] A master regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric transcription factor composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[2] In well-oxygenated (normoxic) cells, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of over 100 target genes that are crucial for tumor survival, including those involved in angiogenesis (e.g., VEGF), metabolic adaptation (e.g., GLUT1), and cell proliferation.[3][4]

The pivotal role of HIF-1α in tumor progression makes it a compelling therapeutic target.[1][5] Consequently, a variety of small-molecule inhibitors have been developed to disrupt its activity. This guide provides a comparative overview of EL-102, a potent HIF-1α inhibitor, and other prominent HIF-1α inhibitory strategies, supported by available preclinical data and detailed experimental methodologies.

The HIF-1α Signaling Pathway

Under normal oxygen conditions, the HIF-1α subunit is hydroxylated on specific proline residues by prolyl-4-hydroxylases (PHDs). This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity. As a result, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) and recruits co-activators like p300/CBP to initiate the transcription of target genes that promote tumor adaptation and survival.[6]

HIF-1a Signaling Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) cluster_nucleus HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD O2 HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylation VHL VHL E3 Ligase HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (Stabilized) Dimer HIF-1α/HIF-1β Dimer HIF1a_hypoxia->Dimer Dimerization Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1b->Dimer HIF1b->Nucleus HRE HRE (DNA) Dimer->HRE Binds Transcription Gene Transcription (VEGF, GLUT1, etc.) HRE->Transcription Activates PHD_inhibit PHD_inhibit->PHD Hypoxia_label Low O2 Inhibits Hypoxia_label->PHD_inhibit

Caption: The oxygen-dependent regulation of the HIF-1α signaling pathway.

Profile: this compound

This compound is a small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[7] Identified through a systems biology approach, it was developed as a novel antagonist of the hypoxia signaling cascade.[8] Preclinical data indicate its potential as a broad-spectrum anti-cancer agent.

Mechanism of Action: this compound acts as a potent inhibitor of HIF-1α signaling, with an IC50 of approximately 13 nM.[8] Beyond its direct effect on the HIF-1α pathway, this compound exhibits multiple cytotoxic effects. It has been shown to inhibit tubulin polymerization, a mechanism shared by established chemotherapy agents like taxanes.[7] Furthermore, this compound induces apoptosis, evidenced by the cleavage of PARP, and causes cell cycle arrest, leading to an accumulation of cells in the G2/M phase.[7]

Preclinical Efficacy:

  • In Vitro: this compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values in the low nanomolar range.[8] It shows significant cytotoxicity against various prostate cancer cell lines, including CWR22, 22Rv1, DU145, and PC-3.[7]

  • In Vivo: In human xenograft models, this compound administered as a single agent achieved significant tumor growth inhibition (TGI) of 69% at concentrations that were well-tolerated.[8] When used in combination with docetaxel, this compound potentiated the anti-tumor effects of the chemotherapy drug.[7]

Comparison with Other HIF-1α Inhibitors

The landscape of HIF-1α inhibition is diverse, with compounds targeting various stages of the pathway. These can be broadly categorized based on their mechanism of action.

  • Inhibitors of HIF-1α Protein Synthesis: This category includes agents that target upstream signaling pathways responsible for HIF-1α translation, such as the PI3K/Akt/mTOR pathway.

    • Rapamycin and its analogs (Temsirolimus, Everolimus): These mTOR inhibitors are clinically approved and have been shown to decrease HIF-1α levels and inhibit VEGF production.[9]

  • Inhibitors of HIF-1α Protein Stability: These compounds prevent the accumulation of HIF-1α protein.

    • HSP90 Inhibitors (Ganetespib, 17-AAG): Heat shock protein 90 (Hsp90) is required to stabilize HIF-1α. Inhibitors like ganetespib promote the degradation of HIF-1α, even in cells lacking VHL, and have shown potent antitumor activity.[9][10]

    • PX-478: This novel agent decreases HIF-1α protein levels under both normoxic and hypoxic conditions and has entered clinical trials.[9][11]

  • Inhibitors of HIF-1 Dimerization and DNA Binding: These molecules prevent the formation of the active HIF-1 transcription complex or its binding to DNA.

    • Acriflavine: Binds to the PAS-B domain of HIF-1α, which blocks its interaction with HIF-1β.[12]

    • Echinomycin: A small molecule that inhibits HIF-1 from binding to DNA.[12]

  • Inhibitors of HIF-1α mRNA Expression:

    • Topoisomerase Inhibitors (Topotecan): Drugs like topotecan have been found to decrease hypoxia-induced HIF-1α protein levels.[9][13]

A Note on HIF-2α Specific Inhibitors: It is important to distinguish between HIF-1α and HIF-2α inhibitors. While both are structurally similar, they can have distinct, and sometimes opposing, roles depending on the cancer type. In clear cell renal cell carcinoma (ccRCC), the inactivation of the VHL gene leads to the constitutive stabilization of both HIF-1α and HIF-2α, with HIF-2α being the primary oncogenic driver.[9][14]

  • Belzutifan (MK-6482): A potent and selective small-molecule inhibitor of HIF-2α.[15] It is approved for treating patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC).[16][17]

  • PT2385: A first-in-class HIF-2α antagonist that selectively disrupts the heterodimerization of HIF-2α with HIF-1β and has shown clinical activity in heavily pretreated ccRCC patients.[14][18]

Quantitative Data Comparison

The following table summarizes available in vitro potency data for this compound and other selected HIF inhibitors. Direct comparison is challenging due to variations in cell lines and assay conditions.

InhibitorClass/MechanismTarget Cell LineIC50 ValueReference
This compound HIF-1α Signaling(HIF-1α signaling assay)~13 nM[8]
CWR22 (Prostate)24 nM[7]
22Rv1 (Prostate)21.7 nM[7]
DU145 (Prostate)40.3 nM[7]
PC-3 (Prostate)37.0 nM[7]
Topotecan Topoisomerase I InhibitorME-180 (Cervical)0.20 µM (HIF-1α transactivation)[13]
HCT116 (Colon)0.57 µM (HIF-1α protein level)[13]
PT2385 HIF-2α Antagonist(Luciferase reporter assay)27 nM (EC50)[19]
Belzutifan (MK-6482) HIF-2α Inhibitor(Biochemical/Cellular Assays)Potent, selective inhibitor[15][20]

Mechanisms of HIF-1α Inhibition

HIF-1α can be targeted at multiple levels, from gene expression to protein function. Different inhibitors leverage distinct vulnerabilities in the HIF-1α signaling cascade, providing a range of therapeutic strategies.

HIF-1 Inhibition Mechanisms DNA HIF1A Gene mRNA HIF-1α mRNA DNA->mRNA Transcription HIF1a_protein HIF-1α Protein mRNA->HIF1a_protein Translation HIF1a_stable HIF-1α (Stabilized) HIF1a_protein->HIF1a_stable Stabilization (Hypoxia) Dimer HIF-1α/HIF-1β Dimer HIF1a_stable->Dimer Dimerization HRE_Binding Binding to HRE Dimer->HRE_Binding Transcription Target Gene Expression HRE_Binding->Transcription Inh_mRNA Topotecan Inh_mRNA->mRNA Inh_Translation Rapamycin Inh_Translation->HIF1a_protein Inh_Stability Ganetespib (HSP90i) PX-478 Inh_Stability->HIF1a_stable Inh_Dimer Acriflavine Inh_Dimer->Dimer Inh_Binding Echinomycin Inh_Binding->HRE_Binding

Caption: Diverse molecular strategies for inhibiting the HIF-1α pathway.

Key Experimental Protocols

Validating the efficacy and mechanism of HIF-1α inhibitors requires a suite of robust in vitro and in vivo assays.

HIF-1α Protein Quantification (Western Blot)
  • Objective: To measure the levels of HIF-1α protein in cells following treatment with an inhibitor under hypoxic conditions.

  • Methodology:

    • Cell Culture and Treatment: Plate cancer cells (e.g., PC-3, HCT116) and allow them to adhere.[21] Treat cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control.

    • Hypoxic Induction: Place the treated cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 4-18 hours to induce HIF-1α expression.[13][21] A normoxic control plate should be maintained at 21% O2.

    • Cell Lysis: Wash cells with cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent degradation, lysis buffers can be degassed and supplemented with proteasome inhibitors like MG132.[21]

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.[21] After electrophoresis, transfer proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with an HRP-conjugated secondary antibody. Use an antibody for a loading control (e.g., β-actin or α-tubulin).

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

HIF-1 Transcriptional Activity (Reporter Assay)
  • Objective: To measure the ability of an inhibitor to block HIF-1-mediated gene transcription.

  • Methodology:

    • Cell Transfection: Transfect cells with a plasmid containing a luciferase reporter gene downstream of a promoter with multiple copies of the Hypoxia-Response Element (HRE).

    • Treatment and Induction: After transfection, treat cells with the inhibitor and induce HIF-1 activity by placing them in a hypoxic chamber.

    • Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

    • Normalization: Co-transfect with a control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.

Cell Viability Assay (SRB or MTT Assay)
  • Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

  • Methodology:

    • Cell Plating: Seed cells in 96-well plates at a predetermined density.

    • Drug Treatment: After 24 hours, treat cells with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).[7]

    • Cell Staining:

      • For SRB: Fix cells with trichloroacetic acid, wash, and stain with Sulforhodamine B (SRB).

      • For MTT: Add MTT reagent to the wells and incubate to allow for formazan crystal formation.

    • Quantification: Solubilize the dye (for SRB) or formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration: Administer the inhibitor (e.g., this compound) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specific dose and schedule (e.g., 15 mg/kg, 5 days on/2 days off).[7] The control group receives a vehicle.

    • Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., 2-3 times per week).

    • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α, Ki67, CD31).

Experimental Workflow for HIF-1α Inhibitor Validation

A logical progression of experiments is crucial for validating a novel HIF-1α inhibitor, moving from broad screening to detailed mechanistic studies and finally to in vivo efficacy.

Inhibitor Validation Workflow cluster_pheno Phenotypic Assays N1 Primary Screen (e.g., HRE-Luciferase Reporter Assay) N2 Hit Confirmation & Dose Response (IC50 Determination) N1->N2 N3 Secondary Assay: Target Engagement (Western Blot for HIF-1α Protein) N2->N3 N4 Downstream Effects Analysis (qPCR for VEGF, GLUT1 mRNA) N3->N4 N5 Cellular Phenotype Assays N4->N5 P1 Cell Viability (SRB/MTT) P2 Apoptosis (Caspase Assay) P3 Angiogenesis (Tube Formation) N6 In Vivo Efficacy (Tumor Xenograft Model) P1->N6 P2->N6 P3->N6

Caption: A typical workflow for the discovery and validation of a HIF-1α inhibitor.

References

A Comparative Guide to the Tubulin Binding of CIL-102 and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on the Investigated Compound: Initial searches for "EL-102" in the context of tubulin binding did not yield a specific microtubule-targeting agent. Instead, compounds with similar designations, such as AGLE-102, AL102, and GTX-102, were identified, each with distinct mechanisms of action unrelated to direct tubulin interaction. However, a similarly named compound, CIL-102 , emerged as a relevant microtubule-targeting agent. This guide will, therefore, provide a detailed comparison of the tubulin-binding properties of CIL-102 and the well-established anti-cancer drug, paclitaxel.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the tubulin-binding characteristics of CIL-102, a microtubule destabilizer, and paclitaxel, a microtubule stabilizer. The information presented is supported by experimental data to provide a comprehensive understanding of their distinct mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CIL-102 and paclitaxel binding to tubulin, derived from various experimental assays.

Table 1: Tubulin Binding Affinity and Stoichiometry

ParameterCIL-102PaclitaxelReference(s)
Binding Affinity (Kd) ~0.4 µM~10-27 nM (biochemical), ~22 nM (cellular Ki)[1][2]
Binding Site Colchicine site on β-tubulinTaxane site on β-tubulin[1]
Binding Stoichiometry (n) 11[1]

Table 2: Effects on Tubulin Polymerization

ParameterCIL-102PaclitaxelReference(s)
Mechanism Inhibition of tubulin polymerizationPromotion of tubulin polymerization and stabilization of microtubules[3][4]
IC50/EC50 Inhibits tubulin polymerization (specific IC50 not available in reviewed sources)EC50 ≈ 10 nM (biochemical assay), 23 µM (in 0.4 M glutamate without GTP)[5][6]

Table 3: Thermodynamic Parameters of Tubulin Binding

ParameterCIL-102PaclitaxelReference(s)
Binding Enthalpy (ΔH) Highly enthalpy-drivenEntropically unfavorable at 37°C[1][2]
Heat Capacity Change (ΔCp) -790 cal mol⁻¹ K⁻¹Not available in reviewed sources[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate a deeper understanding and potential replication of the findings.

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Materials:

    • Purified tubulin protein

    • CIL-102 or paclitaxel solution of known concentration

    • ITC instrument (e.g., MicroCal PEAQ-ITC)

    • Degassed binding buffer (e.g., 50 mM PEM buffer, pH 6.9)

  • Procedure:

    • Prepare a solution of purified tubulin (e.g., 8 µM) in the degassed binding buffer and load it into the sample cell of the ITC instrument.

    • Prepare a solution of the ligand (e.g., 80 µM CIL-102) in the same degassed buffer and load it into the injection syringe.

    • Set the experimental temperature (e.g., 35°C for CIL-102).

    • Initiate the titration, which consists of a series of small, sequential injections of the ligand into the tubulin solution.

    • Record the heat change after each injection.

    • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

2. Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules by measuring the change in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.

  • Materials:

    • Purified tubulin protein (e.g., from porcine brain)

    • Fluorescent reporter dye (e.g., DAPI)

    • GTP solution (1 mM final concentration)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • Glycerol (for enhancing polymerization)

    • Test compounds (CIL-102, paclitaxel) at various concentrations

    • 96-well black, clear-bottom plates

    • Fluorimeter with temperature control

  • Procedure:

    • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), polymerization buffer, GTP, and glycerol.

    • Add the test compound (CIL-102 or paclitaxel) or vehicle control to the wells of the 96-well plate.

    • Add the fluorescent reporter dye to the reaction mixture.

    • Initiate the polymerization by adding the tubulin-containing reaction mixture to the wells and transferring the plate to a fluorimeter pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) at regular intervals for a set period (e.g., 60 minutes).

    • Plot the fluorescence intensity versus time to obtain polymerization curves.

    • For inhibitors like CIL-102, calculate the IC50 value from the dose-response curve of polymerization inhibition. For stabilizers like paclitaxel, determine the EC50 value from the dose-response curve of polymerization enhancement.

3. Competitive Tubulin Binding Assay

This assay determines the binding site of a test compound by measuring its ability to compete with a known radiolabeled or fluorescent ligand that binds to a specific site on tubulin.

  • Materials:

    • Purified tubulin protein

    • Radiolabeled ligand with known binding site (e.g., [³H]colchicine for the colchicine site)

    • Unlabeled test compound (CIL-102)

    • Binding buffer

    • Filtration apparatus with glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate a fixed concentration of purified tubulin with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.

    • Allow the binding reaction to reach equilibrium.

    • Separate the protein-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of bound radioligand against the concentration of the test compound.

    • A decrease in bound radioactivity with increasing concentrations of the test compound indicates competition for the same binding site. The IC50 for this displacement can be determined.

Visualizations

Diagram 1: Tubulin Binding Sites of CIL-102 and Paclitaxel

Binding Sites on the αβ-Tubulin Dimer alpha α-Tubulin beta β-Tubulin colchicine_site Colchicine Site colchicine_site->beta taxane_site Taxane Site taxane_site->beta CIL102 CIL-102 CIL102->colchicine_site Paclitaxel Paclitaxel Paclitaxel->taxane_site

Caption: Distinct binding sites of CIL-102 and Paclitaxel on the β-tubulin subunit.

Diagram 2: Opposing Mechanisms of Action on Microtubule Dynamics

Mechanisms of Action on Microtubule Polymerization cluster_CIL102 CIL-102 (Destabilizer) cluster_Paclitaxel Paclitaxel (Stabilizer) tubulin_dimers αβ-Tubulin Dimers microtubule Microtubule tubulin_dimers->microtubule Inhibits Polymerization microtubule->tubulin_dimers Inhibits Depolymerization CIL102_node CIL-102 CIL102_node->tubulin_dimers Binds to free tubulin Paclitaxel_node Paclitaxel Paclitaxel_node->microtubule Binds to polymerized tubulin

Caption: CIL-102 inhibits microtubule formation, while Paclitaxel stabilizes existing microtubules.

Diagram 3: General Workflow for a Fluorescence-Based Tubulin Polymerization Assay

Workflow of a Tubulin Polymerization Assay start Prepare Reaction Mix (Tubulin, Buffer, GTP, Reporter Dye) add_compound Add Test Compound (CIL-102 or Paclitaxel) start->add_compound incubate Incubate at 37°C in Fluorimeter add_compound->incubate measure Measure Fluorescence Over Time incubate->measure analyze Analyze Data (Plot Curves, Calculate IC50/EC50) measure->analyze end Determine Effect on Polymerization analyze->end

Caption: A streamlined workflow for assessing a compound's effect on tubulin polymerization.

References

A Comparative Analysis of EL-102 and Established Therapeutics for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel investigational drug EL-102 against established treatments for prostate cancer, including taxanes (docetaxel, cabazitaxel) and androgen receptor pathway inhibitors (abiraterone, enzalutamide). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform future research and development efforts.

Executive Summary

This compound, a novel toluidine sulphonamide, has demonstrated promising preclinical activity in prostate cancer models. Its dual mechanism of action, targeting both microtubule stability and the Hypoxia-Inducible Factor 1-alpha (Hif1α) pathway, suggests potential efficacy in both hormone-sensitive and castration-resistant prostate cancer, including in settings of chemotherapy resistance. This guide presents a comparative analysis of this compound's preclinical efficacy with the established clinical performance of standard-of-care agents.

Comparative Efficacy Data

Preclinical In Vitro Efficacy: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and established drugs in various prostate cancer cell lines. Lower values indicate higher potency.

DrugPC-3 (nM)DU-145 (nM)22Rv1 (nM)CWR22 (nM)LNCaP (nM)
This compound ~20-40[1]~20-40[1]~10-20[1]~10-20[1]-
Docetaxel 7.2[2]15.17[2]1.26[2]--
Cabazitaxel 1.6[3]0.2[3]0.3[3]--
Enzalutamide Resistant---5.6 (µM)[4]

Note: IC50 values can vary between studies based on experimental conditions.

Preclinical In Vivo Efficacy: Xenograft Models

Preclinical studies in murine xenograft models using the CWR22 prostate cancer cell line have evaluated the in vivo efficacy of this compound alone and in combination with docetaxel.

Treatment GroupTumor Growth InhibitionReference
This compound (alone) Decreased tumor volume compared to control[5]
Docetaxel (alone) Tumor growth inhibition[5]
This compound + Docetaxel Greater inhibition of tumor growth than either agent alone[5]
Clinical Efficacy of Established Prostate Cancer Drugs

The following table summarizes key clinical efficacy endpoints for established prostate cancer drugs from pivotal Phase 3 trials in patients with metastatic castration-resistant prostate cancer (mCRPC).

DrugTrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
Docetaxel TAX 327mCRPC (post-chemotherapy)19.2 months (vs. 16.3 months with mitoxantrone)[1]-
Cabazitaxel TROPICmCRPC (post-docetaxel)15.1 months (vs. 12.7 months with mitoxantrone)2.8 months (vs. 1.4 months with mitoxantrone)
Abiraterone Acetate COU-AA-301mCRPC (post-docetaxel)14.8 months (vs. 10.9 months with placebo)[6][7]5.6 months (vs. 3.6 months with placebo)[7]
Enzalutamide AFFIRMmCRPC (post-docetaxel)18.4 months (vs. 13.6 months with placebo)[8]8.3 months (vs. 2.9 months with placebo)

Mechanisms of Action and Signaling Pathways

This compound Signaling Pathway

This compound exhibits a dual mechanism of action. It inhibits tubulin polymerization, leading to microtubule destabilization, G2/M cell cycle arrest, and induction of apoptosis. Additionally, it decreases the expression of Hif1α, a key transcription factor in the cellular response to hypoxia, which is implicated in tumor progression and angiogenesis.

EL102_Pathway EL102 This compound Tubulin Tubulin Polymerization EL102->Tubulin inhibits Microtubules Microtubule Stability EL102->Microtubules destabilizes Hif1a Hif1α Expression EL102->Hif1a inhibits Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces Angiogenesis Angiogenesis Hif1a->Angiogenesis

This compound mechanism of action.
Taxane (Docetaxel, Cabazitaxel) Signaling Pathway

Taxanes are microtubule stabilizers. They bind to β-tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This leads to the formation of abnormal, stable microtubule bundles, disrupting mitosis and ultimately inducing apoptosis.

Taxane_Pathway Taxane Taxanes (Docetaxel, Cabazitaxel) Tubulin β-Tubulin Taxane->Tubulin binds to Microtubule_Assembly Microtubule Assembly Taxane->Microtubule_Assembly promotes Microtubule_Disassembly Microtubule Disassembly Taxane->Microtubule_Disassembly inhibits Tubulin->Microtubule_Assembly Stable_Microtubules Abnormal, Stable Microtubules Microtubule_Assembly->Stable_Microtubules Microtubule_Disassembly->Stable_Microtubules Mitotic_Arrest Mitotic Arrest Stable_Microtubules->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Taxane mechanism of action.
Androgen Receptor (AR) Signaling Pathway and Inhibitors

Androgen receptor signaling is a critical driver of prostate cancer growth. Abiraterone acetate inhibits CYP17A1, an enzyme essential for androgen synthesis, thereby reducing androgen levels. Enzalutamide is a potent androgen receptor inhibitor that blocks multiple steps in the AR signaling pathway, including androgen binding, nuclear translocation, and DNA binding.

AR_Pathway cluster_synthesis Androgen Synthesis cluster_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Androgens Androgens Progesterone->Androgens Progesterone->CYP17A1 AR Androgen Receptor (AR) Androgens->AR binds Abiraterone Abiraterone Acetate Abiraterone->CYP17A1 inhibits AR_Nuclear Nuclear AR AR->AR_Nuclear translocates to nucleus DNA_Binding DNA Binding AR_Nuclear->DNA_Binding binds to DNA Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription regulates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth promotes Enzalutamide Enzalutamide Enzalutamide->AR inhibits androgen binding Enzalutamide->AR_Nuclear inhibits nuclear translocation Enzalutamide->DNA_Binding inhibits DNA binding Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines Treatment_In_Vitro Drug Treatment (e.g., this compound) Cell_Culture->Treatment_In_Vitro Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_In_Vitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., PARP Cleavage) Treatment_In_Vitro->Apoptosis_Assay Xenograft Xenograft Model (e.g., CWR22 in mice) Treatment_In_Vivo Drug Administration Xenograft->Treatment_In_Vivo Tumor_Measurement Tumor Volume Measurement Treatment_In_Vivo->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, etc.) Tumor_Measurement->Endpoint_Analysis

References

Validating EL-102's Dual-Inhibitor Mechanism: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data available for EL-102, a novel anti-cancer agent. The information presented herein is based on early-stage, preclinical findings and is intended to offer a foundational understanding of this compound's proposed dual-inhibitor mechanism for research and drug development professionals.

Executive Summary

This compound is a small molecule antagonist identified through a systems biology approach targeting the hypoxia signaling cascade. Preclinical data suggests that this compound exhibits a multi-faceted mechanism of action, primarily inhibiting HIF-1α signaling while also demonstrating potent antagonism of several nuclear receptors and a G-protein coupled receptor. This dual-inhibitor profile has shown promise in preclinical models, leading to reduced cellular proliferation and tumor growth inhibition. This guide will summarize the key experimental data, outline the methodologies used, and visualize the proposed signaling pathways and experimental workflows.

Performance Data

The following table summarizes the quantitative data from preclinical studies on this compound.

ParameterValueCell/Model System
HIF-1α Signaling Inhibition (IC50) ~13 nMIn vitro cell-based assays
Cellular Proliferation (IC50) Low nM rangeBroad range of solid and liquid tumor cells
Tumor Growth Inhibition (TGI) 69%Human xenograft models

Experimental Protocols

The following methodologies were central to the initial preclinical validation of this compound's mechanism of action.

1. In Vitro Cellular Proliferation Assays:

  • Objective: To determine the concentration of this compound that inhibits 50% of cellular proliferation (IC50) across a diverse panel of cancer cell lines.

  • Methodology: A broad range of solid and liquid tumor cell lines were treated with escalating concentrations of this compound. Cell viability was assessed at a specified time point (e.g., 72 hours) using a standard method such as MTT or CellTiter-Glo assay. The resulting dose-response curves were used to calculate the IC50 values.

2. HIF-1α Signaling Assay:

  • Objective: To quantify the inhibitory effect of this compound on the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.

  • Methodology: Cells containing a HIF-1α-responsive reporter gene (e.g., luciferase) were exposed to hypoxic conditions to induce HIF-1α activity. The cells were concurrently treated with varying concentrations of this compound. The reporter gene expression was then measured to determine the IC50 of this compound on HIF-1α signaling.

3. Human Xenograft Models:

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology: Human tumor cells were implanted into immunocompromised mice. Once tumors reached a specified size, the mice were treated with this compound as a single agent. Tumor volumes were measured regularly to assess tumor growth inhibition (TGI) compared to a vehicle-treated control group.

4. Apoptosis Assays:

  • Objective: To determine if the reduction in cellular proliferation is due to the induction of programmed cell death (apoptosis).

  • Methodology: Cancer cells were treated with this compound at concentrations around the IC50 value. Apoptosis was assessed by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, using a commercially available luminescent or fluorescent assay.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathways affected by this compound and the experimental workflow for its preclinical validation.

EL102_Mechanism Proposed Multi-Target Mechanism of this compound cluster_0 Hypoxia Signaling cluster_1 Nuclear Receptors cluster_2 GPCR HIF-1α HIF-1α Cell Proliferation Cell Proliferation HIF-1α->Cell Proliferation PR Progesterone Receptor (PR) PR->Cell Proliferation AR Androgen Receptor (AR) AR->Cell Proliferation ERRα Estrogen-Related Receptor Alpha (ERRα) ERRα->Cell Proliferation ADORA3 Adenosine A3 Receptor (ADORA3) ADORA3->Cell Proliferation This compound This compound This compound->HIF-1α Inhibits This compound->PR Antagonizes This compound->AR Antagonizes This compound->ERRα Antagonizes This compound->ADORA3 Antagonizes This compound->Cell Proliferation Reduces Apoptosis Apoptosis This compound->Apoptosis Induces Cell Proliferation->Apoptosis

Caption: Proposed multi-target mechanism of this compound.

EL102_Workflow Preclinical Validation Workflow for this compound cluster_in_vivo In Vivo Efficacy cluster_data Data Analysis proliferation Cellular Proliferation Assays (Broad Cancer Cell Panel) ic50 IC50 Determination proliferation->ic50 hif HIF-1α Signaling Assay hif->ic50 apoptosis Apoptosis Assays (Caspase 3/7 Activity) xenograft Human Xenograft Models tgi Tumor Growth Inhibition (TGI) Calculation xenograft->tgi

Head-to-Head Comparison of Sulfonamide Antibacterials: Sulfamethoxazole vs. Sulfadiazine

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "EL-102": Initial searches for "this compound" indicate that this compound is not a sulfonamide antibacterial agent. Instead, it is identified as an anticancer agent that functions as a tubulin inhibitor. Therefore, a direct comparison of this compound with sulfonamides in the context of antibacterial activity is not scientifically appropriate. This guide will instead provide a head-to-head comparison of two widely used sulfonamides, Sulfamethoxazole and Sulfadiazine, to fulfill the core request for a comparative analysis of this important class of antibiotics.

This guide provides a detailed comparison of the antibacterial performance, clinical applications, and pharmacokinetic properties of Sulfamethoxazole and Sulfadiazine, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Mechanism of Action of Sulfonamides

Sulfonamides are synthetic bacteriostatic antibiotics that target the folic acid synthesis pathway in bacteria.[1] They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor of folic acid.[1][2][3] As bacteria must synthesize their own folic acid, this inhibition halts their growth and replication.[2] Humans are unaffected as they obtain folic acid from their diet.[2]

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporation THF Tetrahydrofolic Acid DHF->THF Reduction DNA Bacterial DNA, RNA, and Protein Synthesis THF->DNA Sulfonamides Sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine) Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide antibiotics.

Comparative Antibacterial Activity

The in vitro efficacy of sulfonamides is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole and Sulfadiazine against various bacteria.

BacteriumSulfamethoxazole MIC (µg/mL)Sulfadiazine MIC (µg/mL)
Escherichia coli6.3 - >2006.3 - >200
Staphylococcus aureus12.5 - >20012.5 - >200
Streptococcus pyogenes6.3 - 2006.3 - 100
Haemophilus influenzae6.3 - 1006.3 - 50
Pseudomonas aeruginosa>200>200

Data synthesized from a comparative study by Kuipers (1979). Note that MIC values can vary significantly between different strains of the same bacterial species.[4]

Clinical Applications and Pharmacokinetics

While both are effective broad-spectrum antibiotics, their clinical applications and pharmacokinetic profiles show some differences.

Table 2: Comparison of Clinical and Pharmacokinetic Properties.

PropertySulfamethoxazoleSulfadiazine
Primary Clinical Uses Urinary tract infections, bronchitis, prostatitis, often in combination with trimethoprim (TMP-SMX).[2][5][6][7]Treatment of toxoplasmosis (in combination with pyrimethamine), urinary tract infections, and prevention of rheumatic fever.[1][8][9]
Common Formulations Oral tablets, suspension, often in a fixed-dose combination with trimethoprim.[7][10]Oral tablets, topical cream (as silver sulfadiazine for burns).[8][11]
Protein Binding ~70%[6]38-48%[8]
Elimination Half-life ~10 hours[6]7-17 hours[8][12]
Metabolism Primarily hepatic (acetylation).[6]Hepatic (acetylation).[8]
Excretion Renal.[6]Renal.[1]

Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of sulfonamides.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare serial dilutions of Sulfonamide in Mueller-Hinton Broth (MHB) C Dispense diluted Sulfonamide into 96-well microplate A->C B Standardize bacterial inoculum to 0.5 McFarland standard D Inoculate wells with standardized bacterial suspension B->D C->D E Include positive (no drug) and negative (no bacteria) controls F Incubate at 35-37°C for 18-24 hours G Visually inspect for turbidity or measure OD600 F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Experimental workflow for MIC determination.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the sulfonamide in a suitable solvent.[13]

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[14]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an agar plate culture.

    • Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15]

    • Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well of the microplate.

  • Assay Procedure:

    • Dispense the prepared sulfonamide dilutions into the wells of a 96-well microtiter plate.

    • Add the diluted bacterial inoculum to each well.

    • Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13]

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacterium.[13][14]

Summary and Conclusion

Both Sulfamethoxazole and Sulfadiazine are effective sulfonamide antibiotics that function by inhibiting bacterial folic acid synthesis. Their in vitro activity against common pathogens is largely comparable, though variations exist depending on the specific bacterial strain.[4][16] The choice between them is often dictated by the specific clinical indication, pharmacokinetic considerations, and whether they are used as a single agent or in a combination therapy. Sulfamethoxazole is most frequently used in combination with trimethoprim for a synergistic effect against a broad range of infections, particularly urinary tract and respiratory infections.[2][6] Sulfadiazine remains a critical component of therapy for toxoplasmosis and is also used for urinary tract infections and as a prophylactic agent.[1][8] The data and protocols presented here provide a foundation for further research and comparative analysis in the field of antibacterial drug development.

References

Navigating Chemotherapy Resistance: A Comparative Analysis of EL-102

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of EL-102, a novel anti-cancer agent, in the context of cross-resistance with other chemotherapies. While direct comparative cross-resistance studies for this compound are not publicly available, this document synthesizes preclinical data on its mechanism of action and the well-established role of its target, Hypoxia-Inducible Factor-1 alpha (HIF-1α), in mediating resistance to conventional cancer drugs.

This compound is a preclinical, broad-spectrum anti-cancer agent identified as a potent inhibitor of HIF-1α signaling, with an IC50 of approximately 13 nM.[1] It has demonstrated anti-tumor efficacy in various in vitro and in vivo models, inducing apoptosis and reducing cellular proliferation in a range of solid and liquid tumors.[1] Its unique mechanism of action positions it as a potential therapeutic for tumors that have developed resistance to other treatments through pathways regulated by HIF-1α.

Understanding the Role of HIF-1α in Chemotherapy Resistance

The tumor microenvironment is often characterized by hypoxia, a condition of low oxygen that activates the transcription factor HIF-1α.[2][3] HIF-1α is a key driver of cellular adaptation to hypoxia and plays a significant role in the development of multidrug resistance (MDR) in cancer cells.[2][3][4][5] By inhibiting HIF-1α, this compound has the potential to circumvent or reverse resistance to a variety of standard chemotherapeutic agents.

Key Mechanisms of HIF-1α-Mediated Drug Resistance:
  • Increased Drug Efflux: HIF-1α upregulates the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump chemotherapy drugs out of cancer cells, reducing their intracellular concentration and efficacy.[2][4][5][6][7][8]

  • Altered Drug Metabolism: HIF-1α can modify the metabolic pathways within cancer cells, leading to the detoxification and inactivation of chemotherapeutic agents.

  • Enhanced DNA Repair: HIF-1α can promote the expression of genes involved in DNA repair, counteracting the DNA-damaging effects of many cytotoxic drugs.[2][4]

  • Inhibition of Apoptosis: By activating pro-survival signaling pathways and inhibiting pro-apoptotic factors, HIF-1α helps cancer cells evade programmed cell death induced by chemotherapy.[2]

  • Induction of Autophagy: HIF-1α can promote autophagy, a cellular survival mechanism that allows cancer cells to withstand the stress induced by chemotherapy.[2][4]

Comparative Data on HIF-1α-Mediated Resistance

The following table summarizes the known involvement of HIF-1α in mediating resistance to several common classes of chemotherapy drugs. This provides a framework for understanding the potential of a HIF-1α inhibitor like this compound to overcome this resistance.

Chemotherapy ClassSpecific DrugsMechanism of HIF-1α-Mediated ResistancePotential for this compound to Overcome Resistance
Anthracyclines Doxorubicin, DaunorubicinUpregulation of MDR1/P-gp leading to increased drug efflux.[7][8]High: By inhibiting HIF-1α, this compound may downregulate MDR1 expression, thereby increasing intracellular doxorubicin concentration.
Taxanes Paclitaxel, DocetaxelUpregulation of MDR1/P-gp; Inhibition of apoptosis.[3]High: this compound may restore sensitivity to taxanes by reducing drug efflux and promoting apoptosis.
Platinum-based Cisplatin, CarboplatinEnhanced DNA repair mechanisms; Inhibition of apoptosis.[4]Moderate to High: By inhibiting HIF-1α, this compound could potentially reduce the efficiency of DNA repair and lower the threshold for apoptosis.
Vinca Alkaloids Vincristine, VinblastineUpregulation of MDR1/P-gp.[7][8]High: Similar to anthracyclines, this compound may reverse resistance by downregulating MDR1.
Topoisomerase Inhibitors Etoposide, IrinotecanReduced levels of topoisomerase IIα, the target enzyme.[6]Moderate: this compound's impact would depend on the extent to which HIF-1α regulates topoisomerase IIα expression in specific cancer types.

Experimental Protocols

While specific protocols for this compound cross-resistance studies are not available, a generalized methodology for assessing cross-resistance in cancer cell lines is provided below. This serves as a template for researchers interested in evaluating the efficacy of novel compounds in drug-resistant models.

General Protocol for In Vitro Cross-Resistance Assessment
  • Cell Line Selection and Culture:

    • Acquire a panel of cancer cell lines, including a parental (drug-sensitive) line and several drug-resistant sublines (e.g., resistant to paclitaxel, doxorubicin).

    • Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain drug-resistant cell lines in a medium containing a sub-lethal concentration of the respective drug to maintain the resistance phenotype.

  • Cytotoxicity Assay (e.g., MTT or CellTiter-Glo):

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and the chemotherapeutic agents to which the cells are resistant, both as single agents and in combination.

    • Incubate the plates for 72 hours.

    • Assess cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each drug in each cell line.

    • The degree of cross-resistance is determined by comparing the IC50 of a drug in the resistant cell line to that in the parental cell line (Resistance Factor = IC50 resistant / IC50 parental).

    • Evaluate for synergistic, additive, or antagonistic effects when drugs are used in combination using software such as CompuSyn.

  • Mechanism of Action Studies:

    • Western Blotting: Analyze the protein expression levels of HIF-1α and its downstream targets (e.g., MDR1/P-gp, Bcl-2) in response to treatment with this compound.

    • qRT-PCR: Measure the mRNA levels of genes associated with drug resistance (e.g., ABCB1).

    • Apoptosis Assays (e.g., Annexin V/PI staining): Quantify the induction of apoptosis in response to drug treatment.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the HIF-1α signaling pathway and a standard experimental workflow for cross-resistance studies.

HIF1a_Signaling_Pathway cluster_0 Normoxia (Normal Oxygen) cluster_1 Hypoxia (Low Oxygen) HIF-1α_protein HIF-1α VHL VHL HIF-1α_protein->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α_protein Degradation HIF-1α HIF-1α HIF-1_Complex HIF-1 Complex HIF-1α->HIF-1_Complex HIF-1β HIF-1β HIF-1β->HIF-1_Complex Nucleus Nucleus HIF-1_Complex->Nucleus Translocation Target_Genes Target Genes (MDR1, VEGF, etc.) Nucleus->Target_Genes Transcription Drug_Resistance Drug Resistance Target_Genes->Drug_Resistance This compound This compound This compound->HIF-1α Inhibition

Caption: HIF-1α Signaling Pathway and this compound Inhibition.

Cross_Resistance_Workflow Start Select Parental & Resistant Cell Lines Culture Culture Cells Start->Culture Treat Treat with this compound & Chemotherapies (Single & Combo) Culture->Treat Incubate Incubate (72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Analyze Calculate IC50 & Analyze for Synergy Assay->Analyze Mechanism Investigate Mechanism (Western Blot, qPCR) Analyze->Mechanism End Determine Cross-Resistance Profile Mechanism->End

Caption: Experimental Workflow for Cross-Resistance Studies.

References

EL-102: A Preclinical Meta-Analysis and Comparative Guide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data available for EL-102, a novel anti-cancer agent, with a specific focus on its activity in prostate cancer models. This compound's performance is objectively compared with docetaxel, a standard-of-care chemotherapy for prostate cancer, supported by available experimental data.

Executive Summary

This compound is a novel toluidine sulfonamide that has demonstrated significant preclinical anti-tumor activity in a range of cancer models, including prostate cancer. Its multifaceted mechanism of action, targeting hypoxia signaling, inducing apoptosis, and disrupting microtubule dynamics, presents a compelling profile for further investigation. Preclinical studies indicate that this compound is effective against both androgen-sensitive and castration-resistant prostate cancer cell lines and may circumvent multidrug resistance, a common challenge in cancer therapy. This guide synthesizes the available preclinical data to offer a comparative perspective against docetaxel.

Data Presentation: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and docetaxel in various prostate cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineThis compound IC50 (nM)Docetaxel IC50 (nM)Cell Line Characteristics
PC-3 20-40~1.9 - 7.21Androgen receptor (AR)-negative, metastatic (bone)
DU145 20-40~0.8 - 16.17AR-negative, metastatic (brain)
22Rv1 20-40~0.3 - 1.26AR-positive, androgen-independent
CWR22 20-40Not AvailableAR-positive, androgen-dependent

Note: The IC50 values are compiled from multiple studies and may vary based on experimental conditions.

Data Presentation: In Vivo Efficacy

A study utilizing a CWR22 murine xenograft model demonstrated that this compound, in combination with docetaxel, resulted in superior tumor inhibition compared to either agent alone. While specific tumor growth inhibition percentages for single-agent this compound were not detailed in the provided abstracts, the combination therapy showed a significant reduction in tumor growth rate.

Mechanism of Action: A Comparative Overview

This compound and docetaxel exhibit distinct yet partially overlapping mechanisms of action against prostate cancer cells.

This compound:

  • HIF1α Inhibition: this compound was identified as a potent inhibitor of the hypoxia-inducible factor 1-alpha (HIF1α) signaling cascade, a key pathway in tumor survival and angiogenesis.

  • Apoptosis Induction: It triggers programmed cell death through the activation of caspases 3 and 7.

  • Microtubule Destabilization: Unlike taxanes, this compound has been shown to inhibit tubulin polymerization and destabilize microtubules.

  • AR Antagonism: Studies suggest that this compound also acts as an androgen receptor (AR) antagonist, providing a rationale for its use in prostate cancer.

Docetaxel:

  • Microtubule Stabilization: Docetaxel, a taxane, functions by binding to β-tubulin, stabilizing microtubules and preventing their depolymerization. This leads to a mitotic arrest at the G2/M phase of the cell cycle.

  • Apoptosis Induction: The mitotic arrest induced by docetaxel ultimately leads to apoptotic cell death, in part through the phosphorylation of the anti-apoptotic protein Bcl-2.

Signaling Pathway Diagrams

EL102_Pathway cluster_cell Cancer Cell EL102 This compound HIF1a HIF1α EL102->HIF1a inhibits Tubulin Tubulin EL102->Tubulin inhibits polymerization Caspase37 Caspase 3/7 EL102->Caspase37 activates AR Androgen Receptor EL102->AR antagonizes Hypoxia Hypoxia Hypoxia->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Microtubules Microtubules Tubulin->Microtubules Apoptosis Apoptosis Caspase37->Apoptosis AR_Signaling AR Signaling AR->AR_Signaling

Caption: Proposed signaling pathway of this compound in cancer cells.

Docetaxel_Pathway cluster_cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules stabilizes G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 G2M_Arrest->Bcl2 phosphorylates Apoptosis Apoptosis Bcl2->Apoptosis induces

Caption: Mechanism of action of Docetaxel leading to apoptosis.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the preclinical evaluation of this compound and docetaxel.

In Vitro Cell Viability Assay (e.g., MTT or CCK-8 Assay):

  • Cell Seeding: Prostate cancer cells (e.g., PC-3, DU145, 22Rv1, CWR22) are seeded into 96-well plates at a predetermined density and allowed to

EL-102: A Promising Agent in Overcoming Docetaxel Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to frontline chemotherapeutic agents like docetaxel presents a significant hurdle in cancer therapy. This guide provides a comprehensive comparison of the novel toluidine sulfonamide, EL-102, and its activity in docetaxel-resistant cancer cells. The data presented herein, compiled from preclinical studies, highlights the potential of this compound as a standalone agent or in combination therapy to circumvent common mechanisms of drug resistance.

Performance of this compound in Docetaxel-Resistant Cancer Models

This compound has demonstrated significant cytotoxic activity in various cancer cell lines, including those resistant to docetaxel. A key finding is that this compound's efficacy is not diminished by the overexpression of common drug efflux pumps, a primary mechanism of taxane resistance.

In Vitro Activity of this compound

Preclinical data indicates that this compound is equally potent in both docetaxel-sensitive and docetaxel-resistant cancer cell lines. This suggests that this compound is not a substrate for the multidrug resistance protein 1 (MDR1) or the breast cancer resistance protein (BCRP), which are frequently overexpressed in resistant tumors.[1][2][3]

Cell LineTypeResistance MechanismThis compound IC₅₀ (nM)Docetaxel IC₅₀Reference
PC-3Prostate Cancer-20-50Sensitive[1][2]
DU145Prostate Cancer-20-50Sensitive[1][2]
CWR22Prostate Cancer (Androgen Dependent)-10-50Sensitive[1][3][4]
22Rv1Prostate Cancer (Androgen Independent)-10-50Sensitive[1][3][4]
DLKPLung Cancer (Parental)-Equally Sensitive to this compoundSensitive[1][3]
DLKPALung Cancer (Resistant)MDR1 OverexpressionEqually Sensitive to this compound200-fold Resistance[1][3]
DLKPMitoxLung Cancer (Resistant)BCRP OverexpressionEqually Sensitive to this compoundResistant[1][3]
In Vivo Efficacy of this compound in Combination with Docetaxel

In murine xenograft models of prostate cancer, the combination of this compound and docetaxel resulted in a more significant reduction in tumor volume compared to either agent administered alone.[1][3][4] This suggests a synergistic or additive effect, highlighting the potential of this compound to resensitize tumors to conventional chemotherapy.

Treatment GroupTumor Volume ReductionReference
Control-[1][3][4]
This compound aloneDecreased tumor volume compared to control[1][3][4]
Docetaxel aloneDecreased tumor volume compared to control[1][3][4]
This compound + DocetaxelGreater inhibition of tumor growth than either drug alone[1][3][4]

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound exhibits a dual mechanism of action, inhibiting angiogenesis and promoting apoptosis.[1][3][4] Its activity is mediated through the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling and the induction of the Caspase 3/7 apoptotic cascade.[1][3][4] This multimodal approach may contribute to its efficacy in overcoming resistance.

EL102_Mechanism EL102 This compound HIF1a HIF-1α Signaling EL102->HIF1a Inhibits Caspase37 Caspase 3/7 Cascade EL102->Caspase37 Induces Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes Apoptosis Apoptosis Caspase37->Apoptosis Triggers Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Select Docetaxel-Sensitive and Resistant Cell Lines ViabilityAssay Cell Viability Assay (MTT) CellLines->ViabilityAssay ApoptosisAssay Apoptosis Assay (Caspase 3/7) CellLines->ApoptosisAssay MDR_BCRP_Assay MDR1/BCRP Substrate Analysis CellLines->MDR_BCRP_Assay Xenograft Establish Xenograft Tumor Model ViabilityAssay->Xenograft ApoptosisAssay->Xenograft MDR_BCRP_Assay->Xenograft Treatment Administer this compound, Docetaxel, and Combination Xenograft->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement Endpoint Endpoint Analysis TumorMeasurement->Endpoint

References

Benchmarking EL-102 Against Novel Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of EL-102, a preclinical anti-cancer agent, against a selection of novel therapeutic agents targeting pathways central to cancer progression. This compound, a toluidine sulphonamide, functions as a dual inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α) and an inducer of caspase-mediated apoptosis.[1] While preclinical data from the early 2010s demonstrated potent low nanomolar efficacy, its current clinical development status is not publicly known. This document benchmarks the historical data of this compound against other HIF-1α inhibitors, a hypoxia-activated prodrug, and a clinically successful pro-apoptotic agent to provide context on its potential and the evolution of these therapeutic strategies. All quantitative data is presented in comparative tables, and key experimental methodologies are detailed to support reproducibility and further research.

Profile: this compound

This compound was identified as a novel small molecule with a dual mechanism of action, positioning it as a potential therapeutic for solid tumors, with an initial focus on prostate cancer.[1][2]

  • Chemical Class: Toluidine Sulphonamide.[1]

  • Mechanism of Action:

    • HIF-1α Signaling Inhibition: this compound is a potent inhibitor of the hypoxia signaling cascade, a critical pathway for tumor survival, angiogenesis, and metabolism in the low-oxygen tumor microenvironment.[1][2] It was shown to inhibit HIF-1α signaling with an IC50 of approximately 13 nM.[3]

    • Apoptosis Induction: The agent directly induces the Caspase 3/7 apoptotic cascade, leading to programmed cell death.[1][2][3]

  • Preclinical Efficacy (c. 2011-2012):

    • Demonstrated potent inhibition of cell proliferation in various prostate cancer cell lines with IC50 values in the 10-50 nM range.[1][2]

    • Showed significant tumor growth reduction (TGI of 69%) in human xenograft models as a single agent.[3]

    • Exhibited additive anti-tumor activity when used in combination with docetaxel in prostate cancer models.[1][2]

  • Developmental Status: this compound entered formal preclinical development in late 2010, with an anticipated Phase I clinical trial entry in the second half of 2011.[3] No recent data on its clinical progression is publicly available.

Comparative Analysis with Novel Anti-Cancer Agents

To contextualize the preclinical profile of this compound, it is compared here with other agents that target similar biological pathways.

HIF-1α Pathway Inhibitors
  • PX-478: An experimental agent that inhibits HIF-1α at multiple levels, including decreasing mRNA levels and inhibiting translation.[4] It has shown potent anti-tumor activity in a range of human tumor xenografts and entered Phase I clinical trials.[4] In various cancer cell lines, PX-478 inhibits hypoxia-induced HIF-1α protein with IC50 values in the low micromolar range (e.g., 3.9 µM in PC-3 cells, 4.0 µM in MCF-7 cells).[4]

  • KC7F2: A novel small molecule identified as a specific inhibitor of HIF-1α protein synthesis.[5] It has demonstrated cytotoxicity in multiple cancer cell lines, with IC50 values for cell growth inhibition typically between 15-25 µM. Its IC50 for inhibiting the HIF-1 pathway in a reporter assay was approximately 20 µM.[5]

Hypoxia-Activated Prodrug
  • Evofosfamide (TH-302): This is a prodrug that is selectively activated in hypoxic conditions to release a DNA cross-linking agent. This mechanism allows for targeted cytotoxicity within the tumor microenvironment while sparing healthy, well-oxygenated tissues. It has shown significant hypoxia-selective efficacy in nasopharyngeal carcinoma (NPC) cell lines, with IC50 values under hypoxia as low as 0.31 µM, representing a greater than 300-fold increase in potency compared to normoxic conditions in some models.

Pro-Apoptotic Agents
  • Venetoclax (ABT-199): A highly selective, potent, and orally bioavailable BCL-2 inhibitor. By inhibiting the anti-apoptotic protein BCL-2, Venetoclax restores the intrinsic apoptotic pathway. It has achieved significant clinical success, particularly in hematologic malignancies. Its efficacy is often in the low nanomolar range in sensitive cell lines; for example, an IC50 of 11 nM was reported in a t(14;18) positive follicular lymphoma primary sample.

Modern Benchmark: HIF-2α Inhibitor
  • Belzutifan (MK-6482): A first-in-class, potent, and selective inhibitor of HIF-2α that has received FDA approval for treating cancers associated with von Hippel-Lindau (VHL) disease and advanced renal cell carcinoma (RCC). While it targets a different isoform, its successful clinical translation highlights the therapeutic potential of the HIF pathway. In preclinical xenograft models, it was shown to be approximately tenfold more potent than its predecessor. Clinically, it has demonstrated objective response rates of 25-49% in heavily pretreated RCC patients.

Data Presentation: Quantitative Comparison of In Vitro Efficacy

AgentPrimary Target / MechanismCell Line(s)EndpointIC50 ValueCitation(s)
This compound HIF-1α Signaling / Caspase 3/7 Induction Prostate Cancer LinesProliferation10 - 50 nM [1][2]
(Not specified)HIF-1α Signaling~13 nM [3]
PX-478 HIF-1α Inhibition (Multi-level)PC-3 (Prostate)HIF-1α Protein3.9 µM [4]
MCF-7 (Breast)HIF-1α Protein4.0 µM [4]
DLBCL Lines (Lymphoma)Cell Viability15 - 20 µM
KC7F2 HIF-1α Translation InhibitionLN229-HRE (Glioma)HIF-1 Reporter~20 µM [5]
Various Cancer LinesCell Viability15 - 25 µM
Evofosfamide Hypoxia-Activated DNA AlkylationHNE-1 (NPC)Cell Viability (Hypoxia)0.31 µM
CNE-2 (NPC)Cell Viability (Hypoxia)8.33 µM
Venetoclax BCL-2 Inhibition (Apoptosis Induction)Follicular LymphomaCell Viability11 nM
OCI-AML3 (AML)Cell Viability (48h)21.5 nM

DLBCL: Diffuse Large B-cell Lymphoma; NPC: Nasopharyngeal Carcinoma; AML: Acute Myeloid Leukemia.

Experimental Protocols

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Incubate overnight at 37°C in a humidified atmosphere. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. IC50 values are calculated using non-linear regression analysis.

Apoptosis - Caspase-Glo® 3/7 Assay

This luminescent assay quantifies caspase-3 and -7 activities, which are key executioners of apoptosis.

  • Cell Plating and Treatment: Plate and treat cells with the test compound in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture. This single addition lyses the cells and introduces the proluminescent substrate.

  • Incubation: Mix the plate on an orbital shaker for 30 seconds and then incubate at room temperature for 1-3 hours to allow for signal stabilization.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of caspase activity.

  • Data Analysis: Data is typically presented as fold-change in luminescence over the untreated control.

HIF-1α Inhibition - Western Blot Analysis

This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.

  • Cell Culture and Treatment: Culture cells (e.g., PC-3, MCF-7) and treat with the test compound for a specified time. To induce HIF-1α, incubate cells under hypoxic conditions (e.g., 1% O₂) for the final 4-18 hours of treatment.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to prepare total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Include a loading control antibody (e.g., β-actin or α-tubulin) to ensure equal protein loading.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the signal on an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. HIF-1α levels are normalized to the loading control and expressed relative to the hypoxia-only treated sample.

Mandatory Visualizations

HIF_1a_Pathway cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Hypoxia Hypoxia (Low O2) PHD PHD Enzymes Hypoxia->PHD - O2 Normoxia Normoxia (Normal O2) Normoxia->PHD + O2 HIF1a HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Stabilization & Dimerization VHL VHL HIF1a->VHL Binding HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to DNA Target_Genes Target Gene Expression (VEGF, Angiogenesis, etc.) HRE->Target_Genes Activates Transcription PHD->HIF1a Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a EL102 This compound EL102->HIF1_complex Inhibits Signaling

Caption: The Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Stress Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Procaspase37 Procaspase-3, 7 Caspase8->Procaspase37 Cleavage/ Activation Caspase37 Caspase-3, 7 (Executioner) Procaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis CytoC Cytochrome c Mitochondria->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Procaspase37 Cleavage/ Activation Apoptosome->Caspase9 Activation EL102 This compound EL102->Caspase37 Induces Activity

Caption: The Caspase-Mediated Apoptosis Pathway.

Experimental_Workflow General Workflow for In Vitro Anti-Cancer Agent Evaluation cluster_assays Primary & Secondary Assays Start Start: Select Cancer Cell Lines Treat Treat Cells with Compound Dilutions Start->Treat Viability Cell Viability Assay (e.g., MTT) Determine IC50 Treat->Viability 72h Incubation Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Confirm Mechanism Treat->Apoptosis 24-48h Incubation Target Target Engagement Assay (e.g., HIF-1α Western Blot) Validate MoA Treat->Target 4-24h Incubation (with Hypoxia if needed) Analyze Data Analysis: - Calculate IC50 - Compare Potency - Assess Mechanism Viability->Analyze Apoptosis->Analyze Target->Analyze End Conclusion: Candidate Efficacy Profile Analyze->End

Caption: In Vitro Workflow for Anti-Cancer Agent Evaluation.

References

Safety Operating Guide

Navigating the Disposal of EL-102: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. For a substance identified as "EL-102," the precise disposal protocol is entirely dependent on its specific chemical composition and associated hazards. The designation "this compound" is not a universal identifier, and various products with similar names can have vastly different properties, ranging from flammable liquids to solid mixtures.

Therefore, the first and most crucial step is to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. This document is the primary source of information regarding the chemical's properties, hazards, and, most importantly, its proper disposal methods.

Understanding Disposal Variations: A Comparative Overview

To illustrate the critical importance of consulting the correct SDS, the following table summarizes the hazardous characteristics and recommended disposal procedures for different products found with a "102" identifier. This data highlights the significant variations in waste management required for each substance.

Product IdentifierKey Hazardous CharacteristicsRecommended Disposal Summary
Product containing Cyclohexylamine & 2-Diethylaminoethanol Corrosive (RCRA D002), Ignitable (RCRA D001), Toxic to aquatic organisms.[1]If not consumed in use, dispose of as RCRA hazardous waste in accordance with local, state, and federal regulations.[1]
AL-102 Solid containing Aluminum (>75%) and Silicon (5-20%). May cause eye irritation.[2]Place spilled material in a designated, labeled waste container and dispose of via a licensed waste disposal contractor.[2]
SM-102 Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.[3]Dispose of contents/container in accordance with local, regional, national, and international regulations. Absorb with liquid-binding material and dispose of contaminated material as waste.[3]
EB-102F Epoxy Resin. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation. Toxic for aquatic organisms.[4]Must not be disposed of with household garbage. Do not allow product to reach the sewage system. Disposal must be made according to official regulations.[4]

Standard Protocol for Chemical Waste Disposal

Once you have reviewed the SDS for your specific this compound product, follow this procedural, step-by-step guidance for its safe disposal. This protocol is based on general best practices for laboratory chemical waste management.

Experimental Protocol: General Chemical Waste Disposal

  • Waste Identification and Characterization:

    • Review Section 2 (Hazard Identification) and Section 13 (Disposal Considerations) of the SDS to determine if the waste is hazardous.[5][6]

    • Note any specific federal, state, or local regulations mentioned.

  • Proper Waste Segregation:

    • Never mix incompatible types of chemical waste.[3] For example, keep halogenated and non-halogenated solvents separate, and do not mix acids with bases or oxidizers with flammable materials.[2][7]

    • Segregate waste into designated containers for liquids, solids, and sharps.[3]

  • Container Selection and Labeling:

    • Use a container that is compatible with the chemical waste. The original product container is often a good choice if it is in good condition.[2][7]

    • Ensure the container has a secure, tight-fitting lid and is free of leaks or cracks.[8]

    • Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[8]

    • The label must clearly identify the contents. Avoid using chemical abbreviations or formulas.[8]

  • Safe Storage of Chemical Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • Keep waste containers closed at all times, except when adding waste.[2][8]

    • Ensure secondary containment is used to capture any potential leaks or spills.[8]

    • Store incompatible waste streams separately to prevent accidental reactions.[3]

  • Arranging for Final Disposal:

    • Follow your institution's specific procedures for waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.[8]

    • Do not dispose of hazardous chemical waste down the drain unless explicitly permitted for non-hazardous materials by your institution and local regulations.[3][8]

    • Do not treat hazardous waste (e.g., through evaporation or neutralization) unless it is part of a documented experimental procedure or a specifically approved institutional protocol.[2][9]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemicals, from initial identification to the final disposal arrangement.

start Begin Disposal Process for 'this compound' sds Locate and Review Safety Data Sheet (SDS) start->sds identify Identify Hazards & Disposal Info (Sec. 13) sds->identify is_hazardous Is the Waste Hazardous? identify->is_hazardous non_haz Follow Non-Hazardous Waste Protocol (e.g., drain/trash disposal per institutional policy) is_hazardous->non_haz No segregate Segregate Incompatible Waste Streams is_hazardous->segregate Yes end End of Disposal Process non_haz->end container Select Compatible Container with Secure Lid segregate->container label Affix 'Hazardous Waste' Label & List Contents container->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup pickup->end

Caption: Workflow for proper laboratory chemical disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.